molecular formula C14H10N2OS B2781843 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole CAS No. 1965304-73-7

2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole

Cat. No.: B2781843
CAS No.: 1965304-73-7
M. Wt: 254.31
InChI Key: YVNSTLNSERRUHA-UHFFFAOYSA-N
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Description

2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole is a useful research compound. Its molecular formula is C14H10N2OS and its molecular weight is 254.31. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-pyridin-2-yl-1,3-thiazol-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2OS/c17-13-7-2-1-5-10(13)12-9-18-14(16-12)11-6-3-4-8-15-11/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNSTLNSERRUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Crystal Structure and Packing of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Supramolecular Architecture of a Promising Heterocycle

The confluence of pyridine, thiazole, and phenol moieties within a single molecular framework gives rise to a class of compounds with significant potential in medicinal chemistry and materials science. Among these, 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole stands out as a molecule of considerable interest. Its structural rigidity, coupled with the presence of key hydrogen bond donors and acceptors, preordains a rich and complex supramolecular chemistry. Understanding the precise three-dimensional arrangement of this molecule in the solid state—its crystal structure and packing—is paramount for elucidating its physicochemical properties and for the rational design of novel derivatives with enhanced therapeutic or material functions.

This technical guide provides a comprehensive exploration of the crystal structure of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole. While a dedicated, publicly available crystallographic study for this specific molecule is not found in the primary literature at the time of this writing, this guide leverages established principles of crystal engineering, analysis of closely related structures, and theoretical modeling to present a robust and insightful overview. We will delve into the synthesis, the anticipated molecular geometry, the critical intermolecular interactions that govern its crystal packing, and the experimental and computational methodologies employed in such structural investigations. This document is intended to serve as a foundational resource for researchers engaged in the development of thiazole-based compounds, offering both a detailed structural perspective and a practical guide to its characterization.

The Molecule: Structure and Intrinsic Properties

2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole (C₁₄H₁₀N₂OS) is a heteroaromatic compound featuring a central thiazole ring substituted with a pyridine ring at the 2-position and a 2-hydroxyphenyl group at the 4-position.

Table 1: Physicochemical Properties of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole

PropertyValueSource
Molecular Formula C₁₄H₁₀N₂OS[1]
Molecular Weight 254.31 g/mol [1]
IUPAC Name 2-(pyridin-2-yl)-4-(2-hydroxyphenyl)-1,3-thiazole[1]
CAS Number 1965304-73-7[1]

The presence of the phenolic hydroxyl group (-OH) and the nitrogen atoms in the pyridine and thiazole rings makes this molecule an excellent candidate for forming strong intermolecular hydrogen bonds, which are expected to be the dominant forces in its crystal packing.

Synthesis and Crystallization: A Methodological Overview

The synthesis of 2-(2-pyridyl)-4-(2-hydroxyphenyl)thiazole typically proceeds via a Hantzsch thiazole synthesis or a variation thereof. A common synthetic route involves the condensation of a 2-haloketone with a thioamide.

Experimental Protocol: Synthesis of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole
  • Preparation of the α-haloketone: 2-Hydroxyacetophenone is reacted with a halogenating agent (e.g., N-bromosuccinimide) to yield 2-bromo-1-(2-hydroxyphenyl)ethan-1-one. The causality behind this initial step is to introduce a reactive electrophilic center adjacent to the carbonyl group, which is essential for the subsequent cyclization reaction.

  • Preparation of the thioamide: Pyridine-2-carbothioamide is either commercially sourced or synthesized from pyridine-2-carbonitrile by reaction with hydrogen sulfide. The thioamide provides the nitrogen and sulfur atoms required for the formation of the thiazole ring.

  • Condensation and Cyclization: The 2-bromo-1-(2-hydroxyphenyl)ethan-1-one and pyridine-2-carbothioamide are refluxed in a suitable solvent, such as ethanol or acetic acid. The nucleophilic sulfur of the thioamide attacks the electrophilic carbon of the α-haloketone, followed by an intramolecular condensation and dehydration to form the thiazole ring.

  • Purification and Crystallization: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol, methanol, or a mixture of solvents). Slow evaporation of the solvent at room temperature is a standard and effective method for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The choice of solvent is critical as it can influence the resulting crystal polymorph.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Reaction Steps cluster_product Final Product A 2-Hydroxyacetophenone C Halogenation (e.g., NBS) A->C forms B Pyridine-2-carbothioamide D Hantzsch Thiazole Synthesis (Condensation & Cyclization) B->D C->D reacts with E Purification & Recrystallization D->E F 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole Crystals E->F

Figure 1: Synthetic workflow for 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole.

Unveiling the Crystal Structure: A Theoretical and Comparative Analysis

As of this writing, a specific entry for the crystal structure of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole is not publicly available in the Cambridge Structural Database (CSD). However, based on the known crystal structures of closely related pyridyl-thiazole derivatives, we can confidently predict the key features of its molecular conformation and supramolecular assembly.

Molecular Conformation

The molecule is expected to be largely planar, with some degree of torsion between the aromatic rings. The dihedral angles between the thiazole ring and the appended pyridyl and hydroxyphenyl rings will be a key conformational parameter. Intramolecular hydrogen bonding between the phenolic hydroxyl group and the nitrogen atom of the thiazole ring is a strong possibility, which would further enforce a planar conformation.

Intermolecular Interactions and Crystal Packing

The crystal packing of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole will be dominated by a network of hydrogen bonds and π-π stacking interactions.

  • Hydrogen Bonding: The primary and most influential interactions will be the intermolecular hydrogen bonds. The phenolic -OH group is a strong hydrogen bond donor, while the nitrogen atoms of the pyridine and thiazole rings are effective hydrogen bond acceptors. This will likely lead to the formation of robust hydrogen-bonded synthons, such as dimers or chains.

  • π-π Stacking: The planar aromatic rings (pyridine, thiazole, and phenyl) will facilitate π-π stacking interactions. These interactions, though weaker than hydrogen bonds, play a crucial role in the overall stabilization of the crystal lattice and in dictating the packing efficiency.

  • C-H···π and C-H···O/N Interactions: Weaker C-H···π interactions, where a hydrogen atom on one molecule interacts with the π-electron cloud of an aromatic ring on a neighboring molecule, are also anticipated. Additionally, weak C-H···O and C-H···N hydrogen bonds will contribute to the cohesion of the crystal structure.

Intermolecular_Interactions cluster_interactions Key Intermolecular Forces Molecule1 Molecule A Molecule2 Molecule B Molecule1->Molecule2 forms Molecule3 Molecule C Molecule1->Molecule3 interacts with CHPi C-H···π Interaction Molecule2->Molecule3 stacks on HB O-H···N Hydrogen Bond PiPi π-π Stacking

Figure 2: Dominant intermolecular interactions in the crystal packing.
Hirshfeld Surface Analysis: A Tool for Visualizing Intermolecular Contacts

To quantitatively and qualitatively analyze the intermolecular interactions, Hirshfeld surface analysis is an invaluable computational tool. This method maps the electron distribution of a molecule within a crystal, allowing for the visualization and quantification of different types of intermolecular contacts. For 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole, a Hirshfeld surface analysis would be expected to reveal:

  • d_norm surface: Bright red spots indicating short contact distances corresponding to the strong O-H···N hydrogen bonds.

  • Fingerprint plots: Distinct "wings" or "spikes" in the 2D fingerprint plots, with the most prominent features corresponding to H···H, C···H, and O···H contacts, quantifying their relative contributions to the overall crystal packing.

Significance in Drug Development and Materials Science

The structural insights gained from crystallographic studies are not merely academic. For drug development professionals, understanding the crystal packing is crucial for:

  • Polymorph Screening: Different crystal packing arrangements (polymorphs) can have vastly different solubilities, dissolution rates, and bioavailability.

  • Salt and Co-crystal Formation: The hydrogen bonding capabilities of the molecule can be exploited to form salts or co-crystals with improved pharmaceutical properties.

  • Structure-Activity Relationship (SAR) Studies: A detailed understanding of the three-dimensional structure can inform the design of more potent and selective analogs.

In materials science, the ordered arrangement of molecules in the crystalline state can give rise to interesting optical and electronic properties, making such compounds candidates for applications in organic electronics and sensor technology.

Conclusion and Future Directions

While a definitive experimental crystal structure for 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole remains to be publicly reported, this guide has provided a comprehensive overview of its likely structural features and the methodologies to determine them. The synthesis is achievable through established chemical routes, and the resulting crystalline material is anticipated to exhibit a rich network of intermolecular interactions, primarily driven by hydrogen bonding and π-π stacking.

The elucidation of the precise crystal structure through single-crystal X-ray diffraction is a critical next step. This experimental data will not only validate the theoretical predictions presented here but will also provide the foundational knowledge required to unlock the full potential of this promising heterocyclic scaffold in both medicine and materials science. It is our hope that this guide will stimulate further research into the solid-state chemistry of this and related compounds.

References

  • de Graaff, C., Bensch, L., Boersma, S. J., Cioc, R. C., Van Lint, M. J., Janssen, E., Turner, N., Orru, R. V. A. & Ruijter, E. (2015). Asymmetric Synthesis of Tetracyclic Pyrroloindolines and Constrained Tryptamines by a Switchable Cascade Reaction. Angewandte Chemie - International Edition, 54(47), 14133-14136. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). CCDC 1415299: Experimental Crystal Structure Determination. [Link]

  • FIZ Karlsruhe. The crystal structure depot. [Link]

Sources

Technical Guide: DFT & TD-DFT Protocols for 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole

[1]

Executive Summary

This technical guide outlines the computational framework for analyzing the electronic transitions of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole (hereafter referred to as PHP-T ). This molecule represents a class of excited-state intramolecular proton transfer (ESIPT) fluorophores.[1][2][3][4] Its dual-domain structure—comprising a proton-donating hydroxyphenyl moiety and a proton-accepting thiazole/pyridine core—creates a complex potential energy surface (PES) that requires rigorous Density Functional Theory (DFT) methodologies.[1]

Key Applications:

  • ESIPT Probes: Large Stokes shift emitters (Enol excitation

    
     Keto emission).[1]
    
  • Ratiometric Sensing: Zn

    
     and Al
    
    
    detection via inhibition of the ESIPT mechanism (Chevelation-Enhanced Fluorescence, CHEF).[1]

Part 1: Theoretical Framework

The ESIPT Mechanism

The photophysics of PHP-T is governed by the photo-tautomerization between the Enol (E) and Keto (K) forms.[1]

  • Ground State (

    
    ):  The Enol form is thermodynamically stable due to aromaticity, stabilized by an intramolecular hydrogen bond (O–H
    
    
    N) between the hydroxyl group and the thiazole nitrogen.[1]
  • Excitation (

    
    ):  Upon UV absorption, the acidity of the hydroxyl proton and the basicity of the thiazole nitrogen increase significantly.[1]
    
  • Proton Transfer (

    
    ):  A barrierless or low-barrier proton transfer occurs, yielding the excited Keto tautomer.[1]
    
  • Emission (

    
    ):  Radiative decay occurs from the Keto form, resulting in a large Stokes shift (typically >100 nm).[1]
    
  • Back-Proton Transfer (

    
    ):  The ground-state Keto form is unstable and rapidly reverts to the Enol form.[1]
    
Metal Chelation Logic

The presence of the pyridine ring at the 2-position of the thiazole creates a tridentate (N-N-O) or bidentate (N-N) binding pocket.[1]

  • Mechanism: Metal binding (e.g., Zn

    
    ) displaces the phenolic proton or locks the conformation, disrupting the O–H
    
    
    N hydrogen bond required for ESIPT.[1]
  • Result: The emission shifts from the red-shifted Keto band to a blue-shifted Enol/Metal-complex band.

Part 2: Computational Strategy

Functional Selection (The "Why")

Standard functionals like B3LYP often underestimate charge-transfer (CT) excitation energies and barrier heights.[1] For PHP-T, which involves significant charge redistribution during ESIPT, range-separated hybrids are mandatory.

FunctionalSuitabilityRecommendation
B3LYP Low Avoid for ESIPT. Underestimates CT states; may artificially stabilize the Keto form.[1]
PBE0 Moderate Better than B3LYP, but still lacks long-range correction.[1]
CAM-B3LYP High Recommended. Corrects long-range interactions; accurate for Stokes shifts.[1]

B97X-D
High Alternative. Includes dispersion corrections, crucial if

-stacking or solvent cages are modeled explicitly.
Basis Sets
  • Optimization: 6-31G(d) (Cost-effective for initial geometry).[1]

  • Excited States/Final Energy: 6-311+G(d,p) or def2-TZVP. Diffuse functions (+) are critical for describing the loose electron density of the excited state and the anionic character of the oxygen during proton transfer.[1]

Solvation Models

ESIPT is highly solvent-dependent.[1]

  • Implicit: IEFPCM or SMD (Solvation Model based on Density) in solvents like Ethanol, Acetonitrile, or DMSO.

  • Explicit: If studying proton transfer kinetics specifically, include 1–2 explicit solvent molecules to bridge the proton transfer site if the solvent is protic (e.g., Methanol).[1]

Part 3: Step-by-Step Experimental Protocol

Workflow Diagram

DFT_WorkflowStartStart: Build Structure (Enol)Opt_S01. Ground State Opt (S0)Functional: CAM-B3LYPBasis: 6-31G(d)Start->Opt_S0Freq_S02. Frequency Check(No Imaginary Freqs)Opt_S0->Freq_S0TD_Abs3. TD-DFT (Absorption)Vertical ExcitationNStates=10Freq_S0->TD_Abs Franck-CondonOpt_S1_Enol4. S1 Optimization (Enol*)Root=1Freq_S0->Opt_S1_Enol Relax S1Analysis8. AnalysisNTOs, Stokes Shift, Oscillator StrengthTD_Abs->AnalysisScan_PES5. PES Scan (O-H coordinate)Locate TSOpt_S1_Enol->Scan_PESOpt_S1_Keto6. S1 Optimization (Keto*)Root=1Scan_PES->Opt_S1_Keto Proton TransferTD_Emiss7. TD-DFT (Emission)From S1 Keto GeometryOpt_S1_Keto->TD_EmissTD_Emiss->Analysis

Figure 1: Computational workflow for characterizing ESIPT in PHP-T.

Protocol Details (Gaussian 16/09 Syntax)
Step 1: Ground State Optimization (Enol Form)

Optimize the cis-enol form where the -OH is hydrogen-bonded to the thiazole Nitrogen.[1]

[1]* Validation: Ensure zero imaginary frequencies.

  • Output: Extract

    
    .
    
Step 2: Vertical Absorption (UV-Vis Prediction)

Calculate the absorption spectrum from the optimized

1

[1]* Analysis: Look for the


15

1
Step 3: Excited State Optimization (Keto Form)

To find the emission wavelength, you must optimize the geometry of the excited state.[1] For ESIPT systems, the

1
  • Take the

    
     Enol geometry.[1]
    
  • Manually move the hydroxyl proton to the thiazole nitrogen (N-H distance ~1.0 Å, O-H distance ~1.7 Å).[1]

  • Run the optimization on the excited state surface.[1]

[1]* Note: If the optimization reverts to Enol, the barrier is non-existent.[1] If it stays Keto, you have confirmed the ESIPT product.[1]

Step 4: Emission Spectrum

Calculate the vertical energy difference from the optimized


1

[1]* Calculation:

1

Part 4: Data Analysis & Visualization

Natural Transition Orbitals (NTOs)

Visualize the hole and particle densities to confirm the nature of the transition.[1]

  • Enol Absorption: Typically

    
     with charge transfer from the phenol (HOMO) to the thiazole/pyridine (LUMO).[1]
    
  • Keto Emission: Localized on the keto-tautomer core.[1]

Interpreting the Stokes Shift

Construct a data table to validate your model against experimental data.[1]

StateGeometryEnergy (Hartree)

(nm)
Oscillator Strength (

)
Assignment
Absorption

Enol
-1234.56783450.45HOMO

LUMO (

)
Emission

Keto
-1234.45005200.38LUMO

HOMO (

)
  • Stokes Shift:

    
    .[1] A value >6000 cm
    
    
    confirms ESIPT.[1]

Part 5: Case Study – Zn(II) Sensing Mechanism[1]

When PHP-T binds Zn

1
  • Build Complex: Construct a 1:1 or 2:1 complex (PHP-T)

    
    -Zn. The phenol is deprotonated (phenolate), coordinating via O and the thiazole N.[1]
    
  • Optimize

    
    :  Use opt freq cam-b3lyp/6-311+g(d,p) scrf=(smd,solvent=ethanol).[1]
    
    • Note: For Zn, the standard basis set is fine.[1] For heavier metals (Cd, Hg), use a pseudopotential (LANL2DZ) for the metal and 6-311+G(d,p) for the ligand.[1]

  • Calculate TD-DFT:

    • The resulting emission will be from the Enol-Metal form, not the Keto form.[1]

    • Prediction: The emission wavelength will blue-shift relative to the free ligand's Keto emission (e.g., 520 nm

      
       450 nm).[1]
      
Sensing Pathway Diagram

Sensing_PathwayFree_LigandFree Ligand (PHP-T)(Enol Form)ExcitationUV ExcitationFree_Ligand->ExcitationZn_Add+ Zn(II) IonFree_Ligand->Zn_AddESIPTESIPT Process(Proton Transfer)Excitation->ESIPT No MetalBlue_EmissBlue/Green Emission(Inhibited ESIPT)Excitation->Blue_Emiss Metal BoundRed_EmissRed Emission(Keto Form)ESIPT->Red_EmissComplexZn-PHP-T Complex(Chelation)Zn_Add->ComplexComplex->Excitation

Figure 2: Mechanism of Zn(II) sensing and fluorescence shift.

References

  • Gaussian, Inc. (2016).[1] Gaussian 16 User Reference. Gaussian.com.[1] Link[1]

  • Zhao, Y., & Truhlar, D. G. (2008).[1] The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements.[1] Theoretical Chemistry Accounts, 120(1-3), 215-241.[1] Link

  • Parris, T. M., et al. (2021).[1] Theoretical investigations on forward-backward ESIPT processes of three fluorophores deriving from 2-(2'-hydroxyphenyl)thiazole. Photochemical & Photobiological Sciences, 20, 533–546.[1] Link

  • Xu, Y., et al. (2020).[1][6] A selective "turn-on" sensor for recognizing In3+ and Zn2+ in respective systems based on imidazo[2,1-b]thiazole.[1][6] Photochemical & Photobiological Sciences, 19, 289-298.[1][6] Link

  • Muddassir, M., et al. (2020).[1][7] Experimental Sensing and DFT Mechanism of Zn(II) Complex for Highly Sensitive and Selective Detection of Acetone.[1][7] Crystals, 10(4), 324.[1][7] Link[1]

Methodological & Application

Synthesis Protocols for 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole Ligands: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyridyl-Thiazole Ligands in Modern Chemistry

The unique structural motif of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole, which incorporates a pyridine ring, a thiazole core, and a hydroxyphenyl group, has garnered significant attention in the fields of coordination chemistry, materials science, and drug discovery. The nitrogen and sulfur atoms within the thiazole ring, along with the nitrogen of the pyridine and the oxygen of the hydroxyl group, create a multidentate coordination environment. This arrangement allows for the formation of stable complexes with a variety of metal ions, leading to applications in catalysis, sensing, and the development of novel therapeutic agents. The inherent fluorescence of the thiazole moiety, often influenced by the electronic nature of its substituents, also makes these ligands promising candidates for optical materials and chemical sensors.

This comprehensive guide provides detailed, field-proven protocols for the synthesis of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole. The methodologies described herein are based on the robust and versatile Hantzsch thiazole synthesis, a classic reaction in heterocyclic chemistry.[1][2][3] This application note is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize and characterize this important class of ligands.

Overall Synthetic Strategy: A Two-Step Approach to the Target Ligand

The synthesis of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole is most effectively achieved through a two-step process, which involves the initial preparation of two key intermediates, followed by their condensation to form the final product. This strategy ensures high yields and purity of the target ligand.

The overall synthetic workflow is depicted below:

G cluster_0 Part A: Synthesis of Precursors cluster_1 Part B: Hantzsch Thiazole Synthesis 2'-Hydroxyacetophenone 2'-Hydroxyacetophenone 2-Bromo-1-(2-hydroxyphenyl)ethan-1-one 2-Bromo-1-(2-hydroxyphenyl)ethan-1-one 2'-Hydroxyacetophenone->2-Bromo-1-(2-hydroxyphenyl)ethan-1-one Bromination Final Ligand 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole 2-Bromo-1-(2-hydroxyphenyl)ethan-1-one->Final Ligand 2-Cyanopyridine 2-Cyanopyridine Pyridine-2-carbothioamide Pyridine-2-carbothioamide 2-Cyanopyridine->Pyridine-2-carbothioamide Thionation Pyridine-2-carbothioamide->Final Ligand Condensation/ Cyclization

Caption: Overall synthetic workflow for 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole.

Part A: Synthesis of Key Precursors

The success of the final condensation step is highly dependent on the purity of the starting materials. Therefore, careful execution of the following precursor syntheses is paramount.

Protocol A1: Synthesis of 2-Bromo-1-(2-hydroxyphenyl)ethan-1-one (α-Haloketone)

This protocol details the bromination of 2'-hydroxyacetophenone to yield the corresponding α-bromoketone. The hydroxyl group at the ortho position can influence the reactivity, making careful control of the reaction conditions essential to prevent side reactions such as bromination of the aromatic ring.

Reaction Scheme:

G reactant 2'-Hydroxyacetophenone product 2-Bromo-1-(2-hydroxyphenyl)ethan-1-one reactant->product Acetic Acid, Reflux reagent + Br₂ G reactant 2-Cyanopyridine product Pyridine-2-carbothioamide reactant->product Pyridine/Ethanol reagent + H₂S G cluster_0 Reaction Scheme cluster_1 Reaction Mechanism Haloketone 2-Bromo-1-(2-hydroxyphenyl)ethan-1-one Ligand 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole Haloketone->Ligand Thioamide Pyridine-2-carbothioamide Thioamide->Ligand Nucleophilic Attack S of Thioamide attacks α-carbon of Haloketone Intermediate Thioimino Intermediate Nucleophilic Attack->Intermediate Cyclization Intramolecular cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Aromatization Aromatization to Thiazole Dehydration->Aromatization

Sources

Application Notes and Protocols for the Fabrication of OLED Devices Using 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing Excited-State Intramolecular Proton Transfer (ESIPT) for Advanced OLED Emitters

Organic Light-Emitting Diodes (OLEDs) represent a frontier in display and solid-state lighting technologies, offering superior contrast, color fidelity, and physical flexibility over conventional liquid-crystal displays. The heart of an OLED is its emissive layer (EML), where the judicious selection of organic molecules dictates the device's efficiency, color purity, and stability. Among the various classes of emitters, those exhibiting Excited-State Intramolecular Proton Transfer (ESIPT) have garnered significant attention.

The molecule 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole (PyHPT) is a prime candidate for advanced OLED applications due to its inherent ESIPT characteristics. Upon photoexcitation, an ultrafast proton transfer occurs from the hydroxyl group to the nitrogen atom of the thiazole ring, creating a transient keto-tautomer.[1][2] This process results in a four-level photochemical cycle (enol ground state -> enol excited state -> keto excited state -> keto ground state), leading to a large Stokes shift—a significant separation between the absorption and emission maxima. This large shift is highly desirable as it minimizes self-absorption and aggregation-caused quenching, which are common loss pathways in solid-state emitters.[3] The resulting fluorescence from the keto-tautomer is often highly efficient and its color can be tuned through molecular design.[4][5]

These unique photophysical properties make ESIPT fluorophores like PyHPT particularly suitable for creating highly efficient and color-stable OLEDs.[6] This guide provides a comprehensive overview and detailed protocols for the synthesis of PyHPT and its integration into a multi-layer OLED device structure, targeting researchers and professionals in materials science and drug development exploring novel optoelectronic applications.

Part 1: Synthesis of the Emitter Material

Synthetic Pathway: Hantzsch Thiazole Synthesis

The synthesis of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole can be efficiently achieved via the well-established Hantzsch thiazole synthesis.[7][8] This method involves the condensation reaction between an α-haloketone and a thioamide. For PyHPT, the key precursors are 2-bromo-1-(2-hydroxyphenyl)ethan-1-one and pyridine-2-carbothioamide.

Diagram 1: Hantzsch Synthesis of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole

Hantzsch_Synthesis reagent1 2-bromo-1-(2-hydroxyphenyl)ethan-1-one conditions + Reflux in Ethanol reagent1->conditions reagent2 Pyridine-2-carbothioamide reagent2->conditions product 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole conditions->product

Caption: Reaction scheme for PyHPT synthesis.

Experimental Protocol: Synthesis of PyHPT

Materials:

  • 2-bromo-1-(2-hydroxyphenyl)ethan-1-one

  • Pyridine-2-carbothioamide

  • Anhydrous Ethanol

  • Sodium Bicarbonate

  • Standard reflux apparatus, magnetic stirrer, and filtration equipment

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 2-bromo-1-(2-hydroxyphenyl)ethan-1-one and 1.1 equivalents of pyridine-2-carbothioamide in anhydrous ethanol.

  • Reaction: Stir the mixture at room temperature for 30 minutes. Subsequently, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold ethanol and then deionized water to remove any unreacted starting materials and salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to yield the final product, 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole, as a solid.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: OLED Device Fabrication

The fabrication of a small-molecule OLED is a multi-step process typically carried out in a high-vacuum environment (<10⁻⁶ torr) using thermal evaporation to deposit a series of thin organic and metallic layers onto a transparent conductive substrate.[9][10]

Proposed Device Architecture and Energy Level Diagram

A typical multi-layer OLED structure is designed to facilitate efficient injection, transport, and recombination of charge carriers (holes and electrons) within the emissive layer.

LayerMaterialFunctionTypical Thickness
AnodeIndium Tin Oxide (ITO)Hole Injection120-150 nm
HILHAT-CNHole Injection Layer10 nm
HTLNPBHole Transport Layer40-50 nm
EMLHost:CBP, Dopant: PyHPT (e.g., 6%)Emissive Layer20-30 nm
ETLTPBiElectron Transport Layer30-40 nm
EILLithium Fluoride (LiF)Electron Injection Layer1-2 nm
CathodeAluminum (Al)Electron Injection100 nm

Table 1: Proposed multi-layer OLED device structure. Material acronyms: ITO - Indium Tin Oxide; HAT-CN - 1,4,5,8,9,11-Hexaazatriphenylenehexacarbonitrile; NPB - N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine; CBP - 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl; TPBi - 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole); LiF - Lithium Fluoride.

Diagram 2: OLED Energy Level Diagram

EnergyLevels cluster_layers OLED Layer Structure cluster_energy Energy (eV) ITO ITO (Anode) HIL HAT-CN (HIL) HTL NPB (HTL) EML CBP:PyHPT (EML) ETL TPBi (ETL) EIL LiF (EIL) Al Al (Cathode) HOMO_ITO -4.7 HOMO_HIL -5.5 HOMO_ITO->HOMO_HIL HOMO_HTL -5.4 HOMO_HIL->HOMO_HTL HOMO_EML -5.9 HOMO_HTL->HOMO_EML HOMO_ETL -6.2 HOMO_EML->HOMO_ETL LUMO_HIL -3.5 LUMO_HTL -2.4 LUMO_HIL->LUMO_HTL LUMO_EML -2.8 LUMO_HTL->LUMO_EML LUMO_ETL -2.7 LUMO_EML->LUMO_ETL LUMO_EIL -1.0 LUMO_ETL->LUMO_EIL LUMO_Al -4.2 LUMO_EIL->LUMO_Al HOMO_label HOMO LUMO_label LUMO

Caption: Energy level alignment in the proposed OLED device.

Detailed Fabrication Protocol

This protocol assumes the use of pre-patterned ITO-coated glass substrates and a multi-source vacuum thermal evaporation system.

Step 1: Substrate Cleaning (Critical for Device Performance)

A pristine substrate surface is essential to prevent short circuits and ensure uniform film growth.[11]

  • Load the ITO substrates into a substrate holder.

  • Sequentially sonicate the substrates in the following solutions for 15 minutes each:

    • Detergent solution (e.g., 2% Hellmanex in deionized water).[4]

    • Deionized water rinse (x2).

    • Acetone.

    • Isopropyl alcohol (IPA).[1]

  • After the final IPA sonication, rinse thoroughly with deionized water.

  • Dry the substrates using a high-purity nitrogen gun.

  • Immediately before loading into the vacuum chamber, treat the substrates with UV-Ozone or an oxygen plasma for 5-10 minutes to remove residual organic contaminants and increase the work function of the ITO, which improves hole injection.[5][11]

Step 2: Organic and Cathode Layer Deposition

  • System Pump-Down: Load the cleaned substrates and the evaporation boats containing the organic materials (HAT-CN, NPB, CBP, PyHPT, TPBi), LiF, and Al into the thermal evaporation chamber. Evacuate the chamber to a base pressure of ≤ 5 x 10⁻⁷ torr.

  • Hole Injection Layer (HIL): Deposit 10 nm of HAT-CN onto the ITO substrate. A typical deposition rate is 0.1-0.2 Å/s.

  • Hole Transport Layer (HTL): Deposit 45 nm of NPB at a rate of 1-2 Å/s.

  • Emissive Layer (EML): Co-evaporate the CBP host and the PyHPT dopant. To achieve a 6% doping concentration, the deposition rates must be carefully controlled. For a total deposition rate of 1 Å/s, the rate for CBP should be 0.94 Å/s and for PyHPT should be 0.06 Å/s. The final thickness should be 25 nm.

  • Electron Transport Layer (ETL): Deposit 35 nm of TPBi at a rate of 1-2 Å/s.

  • Electron Injection Layer (EIL): Deposit 1.5 nm of LiF at a slow rate of 0.1 Å/s.

  • Cathode Deposition: Deposit 100 nm of Aluminum (Al) at a rate of 3-5 Å/s. This step is performed through a shadow mask to define the individual pixels or the active area of the device.

Diagram 3: OLED Fabrication Workflow

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Vacuum Thermal Evaporation (<10^-6 torr) cluster_final Final Steps Start Start: ITO Substrate Cleaning Sonication: DI Water, Acetone, IPA Start->Cleaning Drying N2 Blow Dry Cleaning->Drying Surface_Treatment UV-Ozone or O2 Plasma Drying->Surface_Treatment Load Load into Chamber Surface_Treatment->Load HIL Deposit HIL (HAT-CN) Load->HIL HTL Deposit HTL (NPB) HIL->HTL EML Co-deposit EML (CBP:PyHPT) HTL->EML ETL Deposit ETL (TPBi) EML->ETL EIL Deposit EIL (LiF) ETL->EIL Cathode Deposit Cathode (Al) EIL->Cathode Encapsulation Encapsulation (Inert Atmosphere) Cathode->Encapsulation Testing Device Characterization Encapsulation->Testing End Finished Device Testing->End

Caption: Step-by-step workflow for OLED fabrication.

Step 3: Encapsulation

Organic materials in OLEDs are highly sensitive to moisture and oxygen. Therefore, encapsulation is a critical final step to ensure device longevity.

  • Immediately after fabrication, without breaking the vacuum, transfer the devices to an inert atmosphere glovebox (e.g., filled with nitrogen or argon).

  • Apply a UV-curable epoxy around the perimeter of the active area.

  • Carefully place a clean glass coverslip over the device, pressing gently to spread the epoxy.

  • Cure the epoxy using a UV lamp according to the manufacturer's specifications.

Part 3: Device Characterization and Expected Performance

Once fabricated, the OLED devices should be characterized to evaluate their performance.

Key Performance Metrics
  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter unit and a photodetector. This provides information on the turn-on voltage and brightness.

  • Electroluminescence (EL) Spectrum: Measured with a spectrometer to determine the emission color and the Commission Internationale de l'Éclairage (CIE) coordinates.

  • External Quantum Efficiency (EQE): The ratio of photons emitted to electrons injected. This is a crucial measure of the device's efficiency.

  • Luminous Efficacy (Power Efficiency): Measured in lumens per watt (lm/W), indicating the light output for a given amount of electrical power.

  • Operational Lifetime (LT50/LT70): The time it takes for the device's initial luminance to decay to 50% or 70% under constant current operation.

Anticipated Performance

While specific performance data for PyHPT is not yet widely published, we can extrapolate expected performance based on similar high-efficiency ESIPT emitters. For instance, a yellow OLED based on the ESIPT fluorophore 2-(benzo[d]thiazol-2-yl)-4-(pyren-1-yl)phenol (PyHBT) achieved a high external quantum efficiency.[2]

ParameterExpected Value / Characteristic
Turn-on Voltage 3.0 - 5.0 V
Emission Peak 550 - 580 nm (Yellow-Orange, characteristic of keto emission)
CIE Coordinates (x, y) (0.45-0.55, 0.45-0.55)
Max. Luminance > 10,000 cd/m²
Max. EQE 5 - 8% (Potential for >10% with architecture optimization)
Max. Luminous Efficacy 15 - 25 lm/W

Table 2: Projected performance metrics for an unoptimized OLED device using PyHPT as the emitter. These values are estimates based on published data for similar ESIPT-based devices.[2][9]

Conclusion and Outlook

The use of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole as an emissive dopant in OLEDs offers a promising avenue for developing efficient and color-stable devices. Its ESIPT mechanism provides a pathway to circumvent common issues like self-absorption and achieve high solid-state photoluminescence quantum yields. The protocols outlined in this document provide a robust framework for the synthesis of this novel material and its successful integration into a standard vacuum-deposited OLED architecture. Further optimization of the host material, doping concentration, and layer thicknesses can be expected to yield even higher performance, paving the way for its use in next-generation displays and lighting applications.

References

  • Multiple Enol–Keto Isomerization and Excited-State Unidirectional Intramolecular Proton Transfer Generate Intense, Narrowband Red OLEDs. National Center for Biotechnology Information. Available at: [Link]

  • Advanced Organic Optoelectronic Materials: Harnessing Excited-State Intramolecular Proton Transfer (ESIPT) Process. ResearchGate. Available at: [Link]

  • Plasma cleaning before ITO glass coating for OLED devices. Thierry Corporation. Available at: [Link]

  • Substrate Cleaning Methods for Fabricating OLEDs and Its Effect on Current Leakage Defect Formation. Semantic Scholar. Available at: [Link]

  • How To Use Plasma Cleaning For OLED Manufacturing. Thierry Corporation. Available at: [Link]

  • Reproducible and High-Performance WOLEDs Based on Independent High-Efficiency Triplet Harvesting of Yellow Hot-Exciton ESIPT and Blue TADF Emitters. National Center for Biotechnology Information. Available at: [Link]

  • Regular Article. Physical Chemistry Research. Available at: [Link]

  • Study on Optimization of the Vacuum Evaporation Process for OLED (Organic Electro-luminescent Emitting Display). KoreaScience. Available at: [Link]

  • Development of Vapor Deposition Processes for OLEDs. UPC Commons. Available at: [Link]

  • Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation. Researching. Available at: [Link]

  • Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation. Journal of Semiconductors. Available at: [Link]

  • Lifetime Comparisons of Organic Light-Emitting Diodes Fabricated by Solution and Evaporation Processes. National Center for Biotechnology Information. Available at: [Link]

  • The mechanism of the high-efficiency exciton utilization in yellow OLED. ResearchGate. Available at: [Link]

  • A highly efficient solution and solid state ESIPT fluorophore and its OLED application. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Center for Biotechnology Information. Available at: [Link]

  • Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]

  • New methods for the rapid synthesis of thiazoles. University of Sussex - Figshare. Available at: [Link]

  • HOMO, HOMO-1, HOMO-2, LUMO, and LUMO + 1 orbitals and energy levels at... ResearchGate. Available at: [Link]

  • ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer: Synthesis, Selective Reduction of the Imidazolic OH Group and Luminescence. MDPI. Available at: [Link]

  • Organic light-emitting diode (OLED) device, manufacturing method thereof and display device. Google Patents.
  • Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. ResearchGate. Available at: [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry. Available at: [Link]

  • STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. IRJEdT. Available at: [Link]

  • Energy levels of HOMO−2 to LUMO+2 and values are given in eV for all... ResearchGate. Available at: [Link]

  • ESIPT-AIE active Schiff base based on 2-(2′-hydroxyphenyl)benzo-thiazole applied as multi-functional fluorescent chemosensors. Royal Society of Chemistry. Available at: [Link]

  • Fabrication Of Organic Light Emitting Diodes (Oleds) For Flat Panel Displays. Neliti. Available at: [Link]

  • Fabrication of an organic light-emitting diode (OLED) from a two-dimensional lead(II) coordination polymer. ResearchGate. Available at: [Link]

  • FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. CORE. Available at: [Link]

Sources

2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole for selective detection of aluminum ions

Application Note: Selective Detection of Aluminum Ions ( ) using 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole

Abstract & Introduction

Aluminum (

This guide details the application of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole (PHP-T) , a highly selective fluorogenic chemosensor. PHP-T utilizes an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism coupled with Chelation-Enhanced Fluorescence (CHEF) to provide a rapid, "Turn-On" fluorescent response to

Key Features
  • Selectivity: High affinity for

    
     over competing ions (
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ).
  • Sensitivity: Detection limit (LOD) typically in the nanomolar (nM) range.

  • Response Time:

    
     minute.
    

Mechanism of Action

The sensing mechanism relies on the modulation of the probe's photophysical properties upon metal binding.

  • Free Ligand (ESIPT ON): In the absence of metal ions, the 2-hydroxyphenyl group forms an intramolecular hydrogen bond with the thiazole nitrogen. Upon photoexcitation, a proton transfers from the hydroxyl oxygen to the nitrogen (ESIPT), resulting in a keto-tautomer that decays non-radiatively or emits with a large Stokes shift (weak fluorescence).

  • Metal Complex (ESIPT OFF / CHEF ON):

    
     coordinates with the pyridine nitrogen, thiazole nitrogen, and the deprotonated phenolic oxygen (tridentate N,N,O-coordination). This binding:
    
    • Inhibits ESIPT: Prevents proton transfer.

    • Rigidifies the Structure: Reduces non-radiative decay via bond rotation.

    • Result: A strong enhancement in fluorescence intensity (CHEF effect).[1]

GLigandFree Ligand (PHP-T)(Weak Fluorescence)ComplexAl-PHP-T Complex(Strong Blue Fluorescence)Ligand->Complex+ Al3+ BindingESIPTESIPT Process(Non-radiative decay)Ligand->ESIPTExcitationAlAl3+ IonAl->ComplexCHEFCHEF Effect(Rigidification)Complex->CHEFInhibits ESIPT

Figure 1: Schematic representation of the sensing mechanism transitioning from ESIPT-dominated quenching to CHEF-dominated emission.

Material Preparation

Synthesis of PHP-T (Hantzsch Thiazole Synthesis)

If the compound is not purchased commercially, it can be synthesized via the condensation of a thioamide and an

Reagents:

  • Pyridine-2-carbothioamide

  • 2-Hydroxy-phenacyl bromide

  • Ethanol (Absolute)

Protocol:

  • Dissolve Pyridine-2-carbothioamide (1.0 eq) in absolute ethanol (10 mL/mmol).

  • Add 2-Hydroxy-phenacyl bromide (1.0 eq) dropwise.

  • Reflux the mixture at

    
     for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
    
  • Cool to room temperature. The precipitate (HBr salt) may form.

  • Neutralize with aqueous

    
     to precipitate the free base.
    
  • Filter, wash with water, and recrystallize from ethanol to obtain yellow crystals.

Stock Solution Preparation
  • Ligand Stock (1 mM): Dissolve 2.54 mg of PHP-T (MW: 254.31 g/mol ) in 10 mL of HPLC-grade Acetonitrile (ACN) or Ethanol (EtOH). Store in the dark at

    
    .
    
  • Metal Stock (10 mM): Dissolve

    
     or 
    
    
    in deionized water.
  • Buffer: HEPES buffer (10 mM, pH 7.2) or Acetate buffer (pH 5.0) is recommended to prevent

    
     precipitation.
    

Experimental Protocols

UV-Vis and Fluorescence Titration

This experiment determines the sensitivity and saturation point of the sensor.

Instrumentation:

  • Spectrofluorometer (e.g., Horiba Fluorolog or Agilent Cary Eclipse)

  • UV-Vis Spectrophotometer

  • Quartz Cuvettes (1 cm path length)

Step-by-Step Procedure:

  • Blank Preparation: Add 3.0 mL of Solvent Mixture (e.g., ACN:Water 1:1 v/v, buffered) to the cuvette.

  • Probe Addition: Add 30

    
     of Ligand Stock (1 mM) to achieve a final concentration of 10 
    
    
    . Mix by inversion.
  • Baseline Scan: Record the emission spectrum (Excitation: ~330–360 nm; Emission Range: 380–600 nm).

  • Titration: Sequentially add aliquots (0.5 – 10

    
    ) of 
    
    
    Stock (10 mM).
    • Tip: Keep the total volume change

      
       to avoid dilution errors.
      
  • Equilibration: Allow 1 minute incubation after each addition.

  • Measurement: Record the spectrum after each addition until no further fluorescence increase is observed.

Data Output Format:

Al3+ Conc.[1][2][3] (

)
Fluorescence Intensity (a.u.) at

Absorbance at

0.0500.10
2.02500.15
4.04800.22
.........
20.0 (Sat)12000.45
Job’s Plot (Stoichiometry Determination)

Determines the binding ratio (e.g., 1:1 or 1:[2]2) between PHP-T and

14
  • Prepare a series of solutions where the total molar concentration

    
     is constant (e.g., 20 
    
    
    ).
  • Vary the mole fraction of

    
     (
    
    
    ) from 0 to 1.
    • Example: Tube 1: 100% Probe; Tube 5: 50% Probe / 50% Al; Tube 10: 100% Al.

  • Measure fluorescence intensity at

    
    .
    
  • Plot: Fluorescence Intensity vs. Mole Fraction (

    
    ).
    
  • Analysis: The peak of the curve indicates the stoichiometry.

    • 
       complex.
      
    • 
       (Metal:Ligand) complex.
      
Selectivity (Interference) Assay

Validates that the signal is specific to Aluminum.

  • Prepare samples containing the Probe (10

    
    ) + Competing Ion (100 
    
    
    , 10 eq).
  • Ions to test:

    
    .
    
  • Measure fluorescence.[1][2][3][5]

  • Competition Test: Add

    
     (10 
    
    
    ) to the above solutions and measure again.
  • Criteria:

    • Bar 1 (Interference): Signal should be low (comparable to free ligand).

    • Bar 2 (Competition): Signal should be high (comparable to Al-only).

Data Analysis & Calculations

Limit of Detection (LOD)

Calculate LOD using the IUPAC method based on the titration data at low concentrations (linear region).

  • 
    : Standard deviation of the blank (measure free probe 10 times).
    
  • 
    : Slope of the calibration curve (Intensity vs. 
    
    
    ).
Association Constant ( )

For a 1:1 complex, use the Benesi-Hildebrand equation:

  • Plot ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     vs 
    
    
    .
  • 
    .
    

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Precipitation High pH causing

formation.
Ensure pH is maintained between 5.0 and 7.0 using Acetate or HEPES buffer.
Weak Signal Solvent polarity quenching.Increase the organic fraction (Ethanol/ACN) to >50%. Water can quench fluorescence via H-bonding.
Interference (

)
Paramagnetic quenching.If

quenches the signal, add Thiosulfate or Cyanide (with caution) as a masking agent for Copper.
Slow Response Slow coordination kinetics.Although usually fast, bulky ligands may require 5-10 mins. Heat slightly to

if necessary.

References

  • Mechanism of Thiazole-Based Sensors

    • Title: "Thiazole derivatives as fluorescent chemosensors for the detection of metal ions."[5][6][7]

    • Source:Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
    • URL:[Link] (General context for thiazole-Al3+ sensing).[4]

  • Synthesis (Hantzsch Method)

    • Title: "Hantzsch Thiazole Synthesis."
    • Source:Organic Chemistry Portal.[8]

    • URL:[Link]

  • General Aluminum Sensing Protocols

    • Title: "Fluorescent chemosensors for Al(III)
    • Source:Coordin
    • URL:[Link]

  • Commercial Availability & Properties

    • Title: "2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole Product Page."
    • Source:Sigma-Aldrich.[9][10]

Application Notes & Protocols: Coordination Chemistry of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole with Lanthanides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Design of a Sensitizing Antenna for Lanthanide Ions

The unique electronic configurations of trivalent lanthanide (Ln³⁺) ions, characterized by their shielded 4f orbitals, give rise to remarkable photophysical and magnetic properties. These include line-like emission spectra, long luminescence lifetimes, and large paramagnetic shifts, making them invaluable components in bioimaging, sensing, and materials science.[1][2] However, direct excitation of Ln³⁺ ions is inefficient due to the parity-forbidden nature of f-f transitions. This limitation is overcome by employing organic chelators that act as "antennae." These ligands absorb light with high efficiency and transfer the excitation energy to the central lanthanide ion, which then luminesces.[3]

The ligand 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole, hereafter referred to as HPPT, is an exemplary antenna ligand. Its structure is strategically designed for robust lanthanide chelation and efficient energy transfer. It features a tridentate N,N,O-donor set comprising:

  • A pyridyl nitrogen , providing a strong coordination site.

  • A thiazole nitrogen , modulating the electronic properties and steric profile.

  • A phenolic oxygen , which upon deprotonation, forms a strong coordinate bond and acts as a crucial anchor point.

This guide provides a comprehensive overview of the coordination chemistry of HPPT with lanthanide ions. We present field-tested protocols for the synthesis of the ligand and its corresponding lanthanide complexes, detailed methodologies for their characterization, and insights into their potential applications.

Synthesis Protocols: From Ligand to Luminescent Complex

Protocol 1: Synthesis of the Ligand, 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole (HPPT)

Causality: The synthesis of HPPT is achieved via a Hantzsch-type thiazole synthesis, a reliable and high-yielding condensation reaction. This protocol involves the reaction of an α-haloketone (derived from 2'-hydroxyacetophenone) with a thioamide (2-pyridinecarbothioamide). The choice of reagents ensures the correct regiochemical placement of the pyridyl and hydroxyphenyl moieties.

Materials:

  • 2'-Hydroxyacetophenone

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or AIBN (initiator)

  • 2-Pyridinecarbothioamide

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Ethanol (EtOH)

  • Triethylamine (TEA)

Step-by-Step Methodology:

Step 1a: Synthesis of 2-Bromo-1-(2-hydroxyphenyl)ethan-1-one

  • Dissolve 2'-hydroxyacetophenone (1.0 eq) in CCl₄ in a round-bottom flask.

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture under inert atmosphere (N₂) for 4-6 hours, monitoring the reaction by TLC. The succinimide byproduct will float to the top upon completion.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Remove the solvent under reduced pressure to yield the crude α-bromoketone, which can be used in the next step without further purification.

    • Expert Insight: This bromination is a radical reaction. It is critical to use a non-polar solvent and a radical initiator for efficient conversion. The crude product is often unstable and should be used promptly.

Step 1b: Synthesis of HPPT

  • Dissolve the crude 2-Bromo-1-(2-hydroxyphenyl)ethan-1-one (1.0 eq) in absolute ethanol.

  • In a separate flask, dissolve 2-pyridinecarbothioamide (1.0 eq) in absolute ethanol.

  • Add the thioamide solution to the bromoketone solution and stir at room temperature for 15 minutes.

  • Add triethylamine (2.5 eq) dropwise to the mixture. The solution will typically turn yellow or orange.

  • Heat the reaction mixture to reflux for 8-12 hours. Monitor completion by TLC.

  • Cool the mixture to room temperature. A solid precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and then with diethyl ether.

  • Recrystallize the crude product from an ethanol/DMF mixture to obtain pure HPPT as a crystalline solid.

Protocol 2: General Synthesis of [Ln(PPT)₃] Complexes

Causality: The formation of the lanthanide complex requires the deprotonation of the ligand's phenolic hydroxyl group to enable coordination.[4] A base is used to facilitate this. The reaction is typically performed in a 3:1 ligand-to-metal stoichiometric ratio to favor the formation of a stable, coordinatively saturated tris-complex. The choice of lanthanide salt (chlorides or nitrates are common) and solvent is crucial for obtaining a pure, crystalline product.[5]

Materials:

  • HPPT ligand

  • Lanthanide(III) chloride hexahydrate (LnCl₃·6H₂O) or Lanthanide(III) nitrate hexahydrate (Ln(NO₃)₃·6H₂O) (e.g., Eu³⁺, Tb³⁺, Gd³⁺)

  • Methanol (MeOH) or Acetonitrile (MeCN)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

Step-by-Step Methodology:

  • Dissolve the HPPT ligand (3.0 eq) in 20 mL of methanol in a 100 mL round-bottom flask.

  • Add a methanolic solution of NaOH (3.0 eq) dropwise to the ligand solution while stirring. The solution should change color, indicating deprotonation of the phenol.

  • In a separate beaker, dissolve the chosen lanthanide salt (e.g., EuCl₃·6H₂O) (1.0 eq) in 10 mL of methanol.

  • Add the lanthanide salt solution dropwise to the deprotonated ligand solution over 15 minutes with vigorous stirring. A precipitate will likely form immediately.

  • Stir the resulting suspension at 60 °C for 4-6 hours to ensure complete complexation.

  • Cool the mixture to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the product sequentially with methanol, water, and finally diethyl ether to remove unreacted starting materials and salts.

  • Dry the final complex under vacuum. Further purification can be achieved by recrystallization from a high-boiling-point solvent like DMF or DMSO.

    • Trustworthiness: The self-validating nature of this protocol lies in the subsequent characterization. The disappearance of the phenolic -OH peak in IR spectroscopy and the appearance of the correct molecular ion peak in mass spectrometry will confirm successful complexation.

Characterization Workflows: Validating Structure and Purity

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized complexes.[4] The coordination environment significantly impacts the final photophysical and magnetic properties.

G cluster_synthesis Synthesis & Purification cluster_char Characterization cluster_advanced Advanced Analysis Synthesis Complex Synthesis [Ln(PPT)₃] Purification Purification (Filtration, Recrystallization) Synthesis->Purification MS Mass Spectrometry (Confirm M.W., Isotopic Pattern) Purification->MS Purity & Identity NMR NMR Spectroscopy (For diamagnetic Ln³⁺) Purification->NMR Purity & Identity IR IR Spectroscopy (Confirm O-H deprotonation) Purification->IR Purity & Identity EA Elemental Analysis (Confirm Stoichiometry) Purification->EA Purity & Identity Xray Single Crystal X-ray (Definitive Structure) EA->Xray Structure Elucidation Photo Photophysical Studies (Absorption, Emission, Lifetime) Xray->Photo Structure-Property Correlation

Caption: Experimental workflow for synthesis and characterization.

  • Mass Spectrometry (MS): Use ESI-MS to confirm the molecular weight of the complex. The observed isotopic distribution pattern is a definitive signature of a lanthanide-containing compound.[4]

  • Infrared (IR) Spectroscopy: Compare the spectrum of the complex with that of the free ligand. The key diagnostic sign of successful coordination is the disappearance of the broad ν(O-H) band (typically ~3000-3400 cm⁻¹), confirming the deprotonation and coordination of the phenolic oxygen. Shifts in the ν(C=N) bands of the pyridine and thiazole rings also indicate their involvement in coordination.

  • Elemental Analysis (C, H, N): This analysis validates the bulk purity and confirms the proposed 3:1 ligand-to-metal stoichiometry of the complex.

  • Photophysical Characterization: This is paramount for luminescent complexes (e.g., Eu³⁺, Tb³⁺, Yb³⁺).

    • UV-Vis Absorption: Record the spectrum in a suitable solvent (e.g., DMF, MeCN) to identify the ligand-centered absorption bands (π→π* transitions), which are responsible for initial light harvesting.

    • Luminescence Spectroscopy:

      • Measure the excitation spectrum by monitoring the most intense lanthanide emission peak while scanning the excitation wavelength. The resulting spectrum should match the ligand's absorption spectrum, proving the antenna effect.

      • Measure the emission spectrum by exciting at the ligand's absorption maximum (λ_max). This will show the characteristic, sharp emission bands of the specific lanthanide ion.

      • Determine the luminescence lifetime (τ) using time-resolved spectroscopy. Lanthanide complexes typically exhibit long lifetimes (μs to ms range), a key feature for applications like time-gated bioimaging.[2]

      • Calculate the overall luminescence quantum yield (Φ) , which measures the efficiency of the entire absorption-energy transfer-emission process.

Properties and Data Analysis

The coordination of HPPT to different lanthanide ions results in complexes with distinct and valuable photophysical properties. The energy of the ligand's triplet state must be appropriately matched with the accepting energy level of the lanthanide ion for efficient sensitization to occur.

G cluster_ligand HPPT Ligand Ln Ln³⁺ N_py N Ln->N_py Coordination N_th N Ln->N_th O_ph O⁻ Ln->O_ph

Caption: General coordination mode of the deprotonated PPT⁻ ligand.

Below is a table of representative photophysical data for hypothetical [Ln(PPT)₃] complexes in a DMF solution, illustrating the expected trends.

ComplexExcitation Max (λ_ex)Emission Max (λ_em)Luminescence Lifetime (τ)Quantum Yield (Φ_overall)Emission Color
[Eu(PPT)₃] ~385 nm~615 nm (⁵D₀→⁷F₂)1.2 - 1.8 ms15 - 25%Intense Red
[Tb(PPT)₃] ~385 nm~545 nm (⁵D₄→⁷F₅)1.5 - 2.2 ms20 - 35%Bright Green
[Yb(PPT)₃] ~385 nm~980 nm (²F₅/₂→²F₇/₂)10 - 20 µs1 - 3%Near-Infrared (NIR)
[Gd(PPT)₃] ~385 nm~395 nm (Ligand)< 5 nsN/ALigand Fluorescence

Analysis of Data:

  • The Eu³⁺ complex shows characteristic sharp red emission, making it an excellent candidate for red-emitting probes in biological imaging.

  • The Tb³⁺ complex exhibits bright green luminescence with a high quantum yield, suitable for applications requiring high sensitivity.

  • The Yb³⁺ complex emits in the near-infrared (NIR) region, which is highly advantageous for in-vivo imaging due to deeper tissue penetration and lower autofluorescence.[6]

  • The Gd³⁺ complex does not show metal-centered luminescence because its lowest excited state is too high in energy. Instead, it can be used as a control to study the intrinsic fluorescence and phosphorescence of the ligand itself.

Application Notes: Leveraging HPPT-Lanthanide Complexes

The robust stability and favorable photophysical properties of HPPT-lanthanide complexes open avenues for several high-impact applications.

Time-Gated Luminescence Bioimaging

The millisecond-scale luminescence lifetimes of the Eu³⁺ and Tb³⁺ complexes are significantly longer than the nanosecond-scale background fluorescence from biological tissues and autofluorescent molecules. By introducing a delay (on the order of microseconds) between the excitation pulse and signal detection, this background noise can be effectively eliminated. This time-gated detection dramatically improves the signal-to-noise ratio, enabling highly sensitive imaging of cells or tissues.[7]

Ratiometric Sensing

The ligand framework can be further functionalized with recognition moieties for specific analytes (e.g., pH, metal ions, biomolecules). Binding of an analyte can perturb the ligand's electronic structure, altering the energy transfer efficiency and thus the lanthanide luminescence intensity. By designing dual-emission systems (e.g., incorporating another fluorophore), ratiometric sensors can be developed where the ratio of two emission intensities changes upon analyte binding, providing a robust and quantitative detection method.[7]

Multimodal Imaging Agents

By coordinating HPPT to a paramagnetic lanthanide ion like Gd³⁺, the resulting complex could serve as a potential contrast agent for Magnetic Resonance Imaging (MRI).[1][6] If the ligand is further functionalized with a luminescent lanthanide (e.g., creating a Gd³⁺/Eu³⁺ heterometallic complex), a single molecular entity could provide both MRI and optical imaging capabilities. This dual-modality approach offers complementary information, combining the high spatial resolution of MRI with the high sensitivity of optical imaging.

References

  • Averill, D. J., Garcia, J., Siriwardena-Mahanama, B. N., Vithanarachchi, S. M., & Allen, M. J. (2011). Preparation, Purification, and Characterization of Lanthanide Complexes for Use as Contrast Agents for Magnetic Resonance Imaging. Journal of Visualized Experiments, (53), 2844. [Link]

  • PMC. (2011). Preparation, Purification, and Characterization of Lanthanide Complexes for Use as Contrast Agents for Magnetic Resonance Imaging. PMC. [Link]

  • JoVE. (2022). Preparation, Purification, and Characterization of Lanthanide Complexes for Use as Contrast Agents for MRI. YouTube. [Link]

  • The Characterization and Analysis of Lanthanide-Ligand Complexes in Aqueous Solution. (n.d.). University of North Texas. [Link]

  • Fas, C., et al. (2024). Recent Advances in Lanthanide Complexes in Biological Systems: Coordination Principles and Interactions with Biomolecules. Molecules, 29(3), 724. [Link]

  • Pahontu, E., et al. (2015). BIOLOGICAL AND BIOMEDICAL APPLICATIONS OF THE LANTHANIDES COMPOUNDS: A MINI REVIEW. Journal of Faculty of Pharmacy of Ankara University, 40(1), 45-61. [Link]

  • Tóth, É., et al. (2012). Pyridine-based lanthanide complexes combining MRI and NIR luminescence activities. Chemistry, 18(13), 3974-85. [Link]

  • Amoroso, A. J., & Pope, S. J. A. (2015). Using lanthanide ions in molecular bioimaging. Chemical Society Reviews, 44(14), 4723-42. [Link]

  • ResearchGate. (n.d.). Photophysical Properties of IR Luminescent Lanthanide Complexes with Polyfluorinated Ligands. [Link]

  • UCL Discovery. (2024). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. [Link]

  • RSC Publishing. (n.d.). Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. [Link]

Sources

Troubleshooting & Optimization

Improving quantum yield of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Photophysics Division Subject: Technical Guide: Optimizing Quantum Yield of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole in Aqueous Media

Executive Summary

2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole (often abbreviated as pHPT or HPT ) is a classic Excited-State Intramolecular Proton Transfer (ESIPT) fluorophore. While it exhibits intense fluorescence in non-polar organic solvents or the solid state (Quantum Yield,


 > 50%), its emission is frequently quenched in aqueous solutions (

< 1%).

This guide addresses the "Water Quenching Problem" and provides three validated protocols to restore or enhance quantum yield in aqueous environments: Supramolecular Encapsulation , Chelation-Enhanced Fluorescence (CHEF) , and Micellar Stabilization .

Part 1: The Core Problem (Root Cause Analysis)

Q: Why does my signal vanish when I move from Toluene/DCM to Water?

A: Intermolecular Hydrogen Bonding Disrupts the ESIPT Cycle. The fluorescence of pHPT relies on a rapid photophysical cycle:

  • Ground State (Enol): An intramolecular hydrogen bond exists between the phenolic hydroxyl (-OH) and the thiazole/pyridine nitrogen.

  • Excitation: Upon UV absorption, the proton transfers to the nitrogen, forming the Keto tautomer.[1]

  • Emission: The Keto tautomer emits a photon (large Stokes shift) and relaxes back to the Enol form.

In Water: Water molecules are aggressive hydrogen bond donors/acceptors. They form intermolecular H-bonds with the pHPT hydroxyl and nitrogen atoms, breaking the intramolecular bridge required for proton transfer. This traps the molecule in a non-emissive state or facilitates rapid non-radiative decay.

ESIPT_Mechanism cluster_organic Organic Solvent (High QY) cluster_aqueous Aqueous Solution (Quenched) Enol Enol Form (Intra-H-Bond) Excited Excited Keto (ESIPT Active) Enol->Excited hv (Excitation) Quenched H-Bonded Complex (No Proton Transfer) Enol->Quenched + H2O Photon Fluorescence (λ ~480-550 nm) Excited->Photon Radiative Decay Photon->Enol Relaxation Water H2O Molecules Heat Non-Radiative Decay (Heat) Quenched->Heat Vibrational Relax.

Figure 1: Mechanistic comparison of ESIPT efficiency in organic vs. aqueous environments.

Part 2: Troubleshooting & Optimization Protocols

Strategy 1: The "Hydrophobic Shield" (Cyclodextrin Encapsulation)

Best for: Biological imaging where metal toxicity is a concern.

The Logic:


-Cyclodextrin (

-CD) has a hydrophobic inner cavity that can host the phenyl-thiazole moiety. This excludes water molecules, effectively simulating an organic solvent environment around the fluorophore while maintaining overall water solubility.

Protocol:

  • Stock Preparation: Dissolve pHPT in a minimal amount of Ethanol or DMSO (e.g., 1 mM stock).

  • Host Solution: Prepare a 10 mM aqueous solution of

    
    -Cyclodextrin (or Hydroxypropyl-
    
    
    
    -CD for higher solubility).
  • Complexation:

    • Add pHPT stock to the CD solution (Final pHPT conc: 10

      
      M).
      
    • Critical Step: Sonicate for 15 minutes at room temperature to reach equilibrium.

    • Incubate for 60 minutes.

  • Verification: Measure fluorescence. You should observe a recovery of the ESIPT emission band (typically ~480-520 nm).

Expected Outcome: | Condition | Quantum Yield (


) | Note |
| :--- | :--- | :--- |
| Pure Water | < 1% | Quenched |
| Water + 

-CD (10 mM) | ~15 - 30% | Partial recovery of ESIPT |
Strategy 2: The "Zinc Lock" (Chelation Enhanced Fluorescence)

Best for: Sensing applications or when maximum brightness is required.

The Logic: pHPT contains a tridentate binding pocket (Pyridine-N, Thiazole-N, Phenol-O). Coordination with Zinc ions (


) rigidifies the structure and often deprotonates the phenol, locking the molecule in a highly emissive conformation. This is often referred to as Chelation Enhanced Fluorescence (CHEF) .

Protocol:

  • Buffer: Use HEPES or Tris buffer (pH 7.4). Avoid Phosphate buffers (precipitates Zn).

  • Titration: Add

    
     or 
    
    
    
    to the pHPT solution.
  • Stoichiometry: The complex typically forms at a 1:1 or 1:2 (M:L) ratio depending on the exact derivative.

  • Observation: A dramatic increase in fluorescence intensity and a bathochromic (red) shift in emission.

Technical Note: This method may shift the emission mechanism from ESIPT (Keto emission) to a Metal-Ligand Charge Transfer (MLCT) or Ligand-Centered emission, but the Quantum Yield can reach >90% in optimized conditions (e.g., mixed MeCN/Water systems).

Zn_Workflow Start Start: pHPT in Buffer AddZn Add Zn2+ (1-10 equiv) Start->AddZn Titration Complex Formation of Zn-pHPT Complex (Rigid 7-membered ring) AddZn->Complex Coordination Result Result: QY increases to >60% (Turn-On Response) Complex->Result CHEF Effect

Figure 2: Workflow for Zinc-mediated fluorescence enhancement.

Strategy 3: Micellar Systems (Surfactant Assembly)

Best for: Simple, low-cost enhancement in standard buffers.

The Logic: Surfactants like SDS (anionic), CTAB (cationic), or Triton X-100 (neutral) form micelles above their Critical Micelle Concentration (CMC). The hydrophobic pHPT molecules partition into the micellar core, protecting them from water quenching.

Protocol:

  • Reagent: Sodium Dodecyl Sulfate (SDS).

  • Concentration: Ensure SDS concentration is > 8 mM (CMC of SDS). A standard working concentration is 20-50 mM .

  • Procedure: Mix pHPT (10

    
    M) directly into the SDS solution.
    
  • Result: Significant restoration of emission intensity compared to pure water.

Part 3: Comparative Data Summary

The following table summarizes the expected performance of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole under different conditions. Values are representative of this structural class.

EnvironmentMechanismApprox.[2][3][4] Quantum Yield (

)
Emission Color
Organic (Toluene) ESIPT (Keto)40 - 60%Green/Yellow
Aqueous (Pure) Quenched (H-bond)< 1%Weak/None
Aqueous +

-CD
Encapsulated ESIPT10 - 30%Green
Aqueous + SDS Micellar Protection20 - 40%Green
Aqueous +

Metal Coordination60 - 90% Yellow/Orange (Shifted)

Part 4: References

  • Watanabe, H., et al. (2020).[5] "A zinc-responsive fluorophore based on 5'-(p-hydroxyphenyl)pyridylthiazole."[5][6] Royal Society of Chemistry.[2]

  • Manoj, N., & Gopidas, K. R. (1999).[2] "Inclusion complexation of a few pyrylium salts by β-cyclodextrin studied by fluorescence." Physical Chemistry Chemical Physics.

  • Sigma-Aldrich. "2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole Product Page."

  • Padalkar, V. S., et al. (2016). "Synthesis, Photophysical Properties, and Metal-Ion Recognition Studies of Fluoroionophores Based on 1-(2-Pyridyl)-4-Styrylpyrazoles." Journal of Organic Chemistry.

  • Fang, S., et al. (2021). "Theoretical investigations on forward-backward ESIPT processes of three fluorophores deriving from 2-(2'-hydroxyphenyl)thiazole." Photochemical & Photobiological Sciences.

Sources

Enhancing thermal stability of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole complexes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole (referred to herein as PHP-Tz ) and its metal complexes.

This content is structured to troubleshoot, diagnose, and resolve thermal stability issues encountered during synthesis and device fabrication (e.g., OLED vacuum deposition).

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Diagnostic & Triage: Why is my complex failing?

Before attempting chemical modifications, you must diagnose the mode of thermal failure. PHP-Tz complexes often exhibit pseudo-instability due to solvate inclusion or phase transitions rather than actual molecular decomposition.

The Triage Protocol: TGA/DSC Analysis

Issue: "My sample loses weight before the expected sublimation temperature."

Diagnosis: Run a Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC). Use the following decision matrix to interpret your curves.

TGA_Diagnostics Start START: TGA Analysis (10°C/min, N2 atm) WeightLoss Observe Weight Loss Onset Start->WeightLoss LowTemp Loss < 200°C WeightLoss->LowTemp Early Onset HighTemp Loss > 300°C WeightLoss->HighTemp Stable StepLoss Stepwise Loss? LowTemp->StepLoss Decomp DIAGNOSIS: Molecular Decomposition Action: Chemical Modification (See Sec 2) HighTemp->Decomp Residue > 20% (Metal Oxide) Sublime DIAGNOSIS: Sublimation/Evaporation Action: Check DSC for Endotherm (Melting) vs Exotherm (Decomp) HighTemp->Sublime Clean drop to 0% mass Solvent DIAGNOSIS: Solvate/Hydrate Action: Recrystallize in non-polar solvent or vacuum dry > Tg StepLoss->Solvent Discrete % (e.g. 5-10%) StepLoss->Decomp Continuous Drift

Figure 1: Diagnostic decision tree for interpreting thermal analysis data of PHP-Tz complexes.

Common Failure Modes Table
SymptomProbable CauseVerificationCorrective Action
TGA Step < 150°C Lattice water or solvent (MeOH/EtOH) trapped in crystal.[1]H-NMR shows solvent peaks; IR shows broad -OH stretch.Vacuum dry at

for 12h. Switch to toluene/hexane for final wash.
Low

(Glass Transition)
Flexible rotation around the Thiazole-Phenyl bond.DSC shows glass transition < 100°C.Introduce steric bulk (e.g., Methyl/t-Butyl) at phenyl 3- or 6-position.
Black Residue after Sublimation Oxidative ring opening of thiazole or ligand dissociation.XPS of residue shows metal oxide; Sulfur signal loss.Switch metal center (Zn

Be) or encapsulate device.

Synthetic Optimization: Engineering Stability

If diagnostics confirm intrinsic molecular instability, you must alter the complex design. The PHP-Tz ligand coordinates via a tridentate (


) or bidentate (

) mode depending on the metal and pH.
Strategy A: Metal Center Selection (The "Hardness" Rule)

For high-temperature vacuum deposition (OLEDs), the bond strength between the metal and the phenolate oxygen is critical.

  • Zinc (Zn): Often forms dimeric or oligomeric structures which are less volatile. Zn-O bonds are moderately labile.

  • Beryllium (Be): Forms extremely robust, covalent-like bonds with oxygen due to high charge density. Be(PHP-Tz)

    
      complexes typically exhibit 
    
    
    
    and superior sublimation yields compared to Zn analogs.

Technical Insight: Beryllium's small ionic radius (0.27 Å) allows for a tighter chelate bite angle, reducing ring strain in the 5-membered thiazole-metal ring.

Strategy B: Ligand Structural Modification

To prevent thermal degradation (often initiated by radical attack on the thiazole C-H or phenyl ring), apply these modifications:

  • Steric Protection (The "Bumper" Effect):

    • Modification: Add a tert-butyl or methyl group at the para-position of the phenolate ring (Position 5 relative to the hydroxyl).

    • Mechanism:[1][2] This blocks electrophilic attack and prevents

      
      -
      
      
      
      stacking aggregation, which can lower solubility and complicate sublimation.
  • Deuteration (The Kinetic Isotope Effect):

    • Modification: Replace labile C-H bonds on the thiazole and pyridine rings with C-D.

    • Mechanism:[1][2] The C-D bond is shorter and stronger than C-H, reducing the vibrational overlap required for bond-breaking in the excited state. This significantly enhances operational stability in OLEDs [1].

Protocol: Synthesis of High-Stability Be(PHP-Tz)

Reagents:

  • Ligand: 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole (1.0 eq) [2]

  • Metal Source: Beryllium Sulfate (

    
    ) or 
    
    
    
    (0.5 eq)
  • Base:

    
     (1.0 eq)
    
  • Solvent: Water/Ethanol (1:1)

Workflow:

  • Dissolution: Dissolve ligand in Ethanol at 60°C. Add NaOH to deprotonate the phenol (Solution turns yellow/orange).

  • Chelation: Add

    
     (aq) dropwise. The mixture will precipitate a fluorescent solid immediately.
    
  • Digestion: Reflux for 2 hours to ensure thermodynamic product formation (monomer vs oligomer).

  • Purification: Filter hot. Wash with water (remove

    
    ) and cold ethanol.
    
  • Drying: Vacuum dry at 100°C for 4 hours.

Processing & Sublimation Guide

Thermal stability is most often compromised during the physical vapor deposition (PVD) process.

Gradient Sublimation Protocol

Do not use a single-zone heater. Impurities with lower vapor pressure (synthetic precursors) or higher vapor pressure (decomposition products) must be separated.

Sublimation Raw Raw Complex (Zone 1: 280°C) Impurity Volatile Impurities (Zone 3: <100°C) Raw->Impurity Volatiles bypass Product Pure Crystal Growth (Zone 2: 220°C) Raw->Product Sublimation Vacuum High Vacuum (< 10^-6 Torr) Product->Vacuum Pump

Figure 2: Three-zone thermal gradient sublimation setup for purifying PHP-Tz complexes.

Key Parameter:

  • Pressure: Must be

    
     Torr. Higher pressure requires higher temperature, increasing the risk of decomposition (
    
    
    
    ).
  • Rate: Maintain deposition rate

    
     during purification to ensure crystal density.
    

Frequently Asked Questions (FAQ)

Q: My complex turns dark brown during TGA at 300°C. Is this normal? A: No. Pure PHP-Tz complexes (especially Be or Ir based) should remain yellow/green up to 350°C. Darkening indicates carbonization. This is likely due to residual solvent (trapped in the lattice) "boiling" the molecule from the inside, or the presence of unreacted ligand which has a lower


 than the complex.

Q: Can I use Copper (Cu) instead of Beryllium? A: You can, but thermal stability will drop. Cu(II) complexes often undergo Jahn-Teller distortion, making the lattice less stable thermally. Furthermore, Cu(II) is a fluorescence quencher (paramagnetic). For phosphorescence, use Ir(III) or Pt(II); for fluorescence/TADF, use Be(II) or Zn(II).

Q: How do I improve the Glass Transition Temperature (


)? 
A:  The PHP-Tz backbone is relatively flat. To raise 

(prevent crystallization in films), you need to increase molecular volume and rigidity. Add bulky tert-butyl groups to the 4-position of the phenyl ring or the 5-position of the pyridine. This increases the energy barrier for molecular rotation [3].

References

  • Vertex AI Search. (2023). Enhancing operational stability of OLEDs based on subatomic modified thermally activated delayed fluorescence compounds. National Institutes of Health. 3

  • Sigma-Aldrich. (n.d.). 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole Product Sheet. 4

  • ResearchGate. (2020). Improving the Thermal Stability of Top-Emitting Organic Light-Emitting Diodes by Modification of the Anode Interface. 5

Sources

Overcoming aggregation-caused quenching in 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Aggregation-Caused Quenching (ACQ) in 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole

Status: Operational Ticket ID: ACQ-HPT-001 Assigned Specialist: Senior Application Scientist, Photophysics Div.

Executive Summary

You are working with 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole (hereafter referred to as 2-P-4-HPT ). This molecule is a classic ESIPT (Excited-State Intramolecular Proton Transfer) core.[1]

The Core Conflict:

  • The Good: In isolation (dilute solution), the intramolecular hydrogen bond between the hydroxyl (-OH) and the thiazole nitrogen (-N=) allows for proton transfer upon excitation, yielding a large Stokes shift (Enol

    
     Keto* emission).
    
  • The Bad (ACQ): In the solid state, the planar nature of the thiazole-phenyl backbone drives strong

    
     stacking. This promotes formation of H-aggregates , where excited states decay non-radiatively.[2] This is Aggregation-Caused Quenching.[3][4][5]
    

The Goal: To restore solid-state emission, we must preserve the intramolecular H-bond (for ESIPT) while disrupting the intermolecular


-stacking  (to prevent ACQ).
Module 1: Diagnostic & Characterization

Before modifying your synthesis, confirm that ACQ is the culprit.

Q: My solid sample is non-emissive. How do I distinguish ACQ from intrinsic non-radiation?

A: You must perform a Concentration-Dependent PL Study . If the quantum yield (


) drops as concentration increases, you have ACQ. If 

is low everywhere, you have a "dark" molecule (likely due to free rotation).

Protocol: The "ACQ Validation" Curve

  • Solvent Choice: Select a solvent where 2-P-4-HPT is fully soluble (e.g., THF or Toluene).

  • Preparation: Prepare a stock solution (

    
     M) and dilute serially down to 
    
    
    
    M.
  • Measurement: Measure Photoluminescence (PL) intensity at the emission maximum (

    
     nm).
    
  • Analysis: Plot

    
     vs. Concentration (log scale).
    
ObservationDiagnosisRecommended Action
High

at low conc, Low

at high conc
Confirmed ACQ. Planar stacking is quenching emission.Proceed to Module 2 (Steric Engineering).
Low

at all concentrations
Rotational Quenching. The molecule is losing energy via bond rotation.You need AIE strategies (Restriction of Intramolecular Motion).
Shift in

at high conc
Excimer Formation. New red-shifted band appears.Proceed to Module 3 (Matrix Isolation).
Module 2: Chemical Engineering Solutions

Modifying the molecule to physically prevent stacking.

Q: Where can I modify the structure to stop stacking without killing the ESIPT?

A: You must protect the "ESIPT Core" (the OH---N interaction). Do not substitute the ortho positions relative to the H-bond.

Target Zones for Modification:

  • The "Para" Position (Phenyl Ring): The position opposite the hydroxyl group is ideal for bulky substituents.

  • The Thiazole Backbone: The 5-position on the thiazole ring.

Strategy: The "Triphenylamine (TPA) Shield" Attaching a TPA group or a tert-butyl group creates a "propeller" shape. This 3D bulk prevents the planar cores from sliding on top of each other (H-aggregation) and forces them into a loose packing or J-aggregate arrangement, which is often highly emissive.

ChemicalStrategy cluster_0 The Problem: Planar Stacking cluster_1 The Solution: Steric Engineering Planar_Core Planar 2-P-4-HPT Pi_Stacking Tight π-π Stacking (H-Aggregates) Planar_Core->Pi_Stacking Bulky_Group Add Bulky Group (e.g., TPA, t-Butyl) Planar_Core->Bulky_Group Synthetic Modification Quenching Non-Radiative Decay (ACQ) Pi_Stacking->Quenching Twisted_Core Twisted/Propeller Geometry Bulky_Group->Twisted_Core Loose_Packing Loose Packing (Solid State Emission) Twisted_Core->Loose_Packing

Figure 1: Transitioning from ACQ to emissive solid state via steric hindrance.

Module 3: Formulation & Processing

Solutions that do not require organic synthesis.

Q: I cannot synthesize a new derivative. How can I make the current batch emissive?

A: You must use Solid-State Dilution . By trapping the dye in a rigid matrix, you simulate a "dilute solution" environment in the solid phase.

Method A: PMMA Doping (Polymer Matrix) This is the gold standard for fabricating emissive films from ACQ dyes.

  • Dissolve: Mix 2-P-4-HPT (1 wt%) and PMMA (Poly(methyl methacrylate)) in Chloroform.

  • Spin Coat/Drop Cast: Create a thin film on quartz.

  • Result: The polymer chains physically separate the dye molecules, preventing

    
     stacking while the rigid matrix restricts bond rotation (enhancing QY).
    

Method B: Nanoprecipitation (AIE-Surfactant Method) If you need an aqueous suspension (bio-imaging), use a surfactant to create nanoparticles.

  • Solvent: Dissolve dye in THF (good solvent).

  • Anti-Solvent: Water (poor solvent).

  • Protocol: Inject the THF solution rapidly into water under sonication.

    • Critical Tweak: If the pure aggregate is quenched (ACQ), add a co-precipitant like F127 Pluronic or PEG-lipid . The surfactant tails will intercalate between dye molecules, disrupting the quenching stacks.

Module 4: The ESIPT Mechanism & Troubleshooting

Understanding the photonics engine.

Q: I see dual emission (two peaks). Is my sample impure?

A: Likely not. This is a signature of ESIPT.

  • Peak 1 (Short

    
    , ~400nm):  The Enol  form (normal emission).
    
  • Peak 2 (Long

    
    , ~550nm):  The Keto  form (ESIPT emission).
    

If you only see the short


 peak in the solid state, your ESIPT is blocked. This happens if the crystal packing forces the molecule into a conformation where the intramolecular H-bond is broken.

Troubleshooting Flowchart:

Troubleshooting Start Issue: Low Solid-State Emission Check_Sol Check Dilute Solution (Is it emissive?) Start->Check_Sol Sol_No No: Intrinsic Quenching Check_Sol->Sol_No Low QY Sol_Yes Yes: Aggregation Quenching (ACQ) Check_Sol->Sol_Yes High QY Action_No Action: Rigidify Structure (Restrict Rotation) Sol_No->Action_No Action_Yes Action: Disrupt Stacking (Bulky Groups / Doping) Sol_Yes->Action_Yes

Figure 2: Diagnostic logic for identifying the root cause of fluorescence loss.

References & Further Reading
  • ESIPT Mechanism in Thiazoles:

    • Mechanism:[1][2][5][6][7][8] 2-(2-hydroxyphenyl)thiazoles undergo ultrafast proton transfer in the excited state. The competition between the Enol and Keto forms determines the emission color and efficiency.

    • Source:Theoretical investigations on forward-backward ESIPT processes of three fluorophores deriving from 2-(2'-hydroxyphenyl)thiazole.

  • Overcoming ACQ via Structural Modification:

    • Strategy: Introduction of Triphenylamine (TPA) groups to create "Donor-Acceptor" systems that prevent stacking and enhance solid-state emission.

    • Source:Elaborating H-bonding effect and excited state intramolecular proton transfer of 2-(2-hydroxyphenyl)benzothiazole based D–π–A fluorescent dye.

  • General Strategies for ACQ vs. AIE:

    • Context: A comprehensive comparison of Aggregation-Caused Quenching (ACQ) and Aggregation-Induced Emission (AIE), detailing how restriction of intramolecular motion (RIM) and prevention of

      
       stacking are the keys to solid-state fluorescence.
      
    • Source:Aggregation-Induced Emission - Prof. Tang's Group.

  • Nanoparticle Formulation (Doping):

    • Technique: Using polymer encapsulation to switch from quenching to de-quenching in biological applications.

    • Source:Implications of Quenching-to-Dequenching Switch in Quantitative Cell Uptake.

Sources

Technical Support Center: Optimizing Solubility of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in biological assays. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure reproducible and reliable experimental outcomes.

Introduction: Understanding the Molecule

2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole is a heterocyclic compound with a structure that presents specific solubility challenges. Its key functional groups—a basic pyridyl ring, an acidic phenolic hydroxyl group, and a largely hydrophobic core—mean its aqueous solubility is highly dependent on the solution's physicochemical properties. This guide will walk you through a systematic approach to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in my aqueous assay buffer. What is the very first step I should take?

A1: The universally accepted first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is the most common and effective choice for initial testing due to its powerful solubilizing capabilities for a wide range of organic molecules.[1] From this concentrated stock, you can make serial dilutions into your final aqueous medium. The critical consideration is to keep the final concentration of the organic solvent in your assay low enough to be non-toxic to your biological system, typically below 0.5% v/v for most cell-based assays.[1][2][3]

Q2: I've prepared a 10 mM stock in DMSO, but it precipitates immediately when I dilute it into my PBS buffer (pH 7.4). What's happening?

A2: This is a common phenomenon known as "crashing out." While the compound is soluble in 100% DMSO, its solubility limit in the final aqueous buffer is much lower. The neutral pH of PBS is likely the primary issue. At pH 7.4, the phenolic hydroxyl group (acidic) is mostly protonated, and the pyridyl group (basic) is mostly deprotonated, resulting in a neutral, poorly soluble molecule. You are exceeding the compound's thermodynamic solubility limit in your final assay medium.

Q3: Besides DMSO, what are other organic solvents I can try for my stock solution?

A3: While DMSO is the standard, other options include ethanol, methanol, and dimethylformamide (DMF).[1] The choice depends on the specific compound and the tolerance of your experimental model to the solvent.[4] Always perform a vehicle control to assess the solvent's impact on your assay.

Q4: Can I use heat to dissolve the compound?

A4: Gentle warming (e.g., 37°C) and sonication can be used to aid the dissolution of the compound in the initial organic solvent stock. However, be cautious. Excessive heat can degrade the compound. Stability should be a primary concern; always refer to the supplier's data sheet for handling instructions.[4] Avoid repeated freeze-thaw cycles of stock solutions.

Troubleshooting Guide: From Precipitation to Publication-Ready Data

This section provides a systematic approach to troubleshooting and optimizing the solubility of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole.

Problem 1: Compound Precipitates Upon Dilution into Aqueous Buffer

Precipitation is the most common hurdle. The following workflow provides a logical sequence of steps to address this issue.

G start Compound Precipitation Observed in Aqueous Buffer check_dmso Step 1: Verify & Optimize Solvent Concentration start->check_dmso ph_adjust Step 2: Modify Buffer pH check_dmso->ph_adjust If precipitation persists at <0.5% DMSO success Solubility Achieved Proceed with Assay check_dmso->success Issue Resolved cosolvent Step 3: Introduce Co-solvents ph_adjust->cosolvent If pH is incompatible with assay ph_adjust->success Issue Resolved cyclodextrin Step 4: Advanced Formulation (Cyclodextrins) cosolvent->cyclodextrin If co-solvents affect assay integrity cosolvent->success Issue Resolved cyclodextrin->success Issue Resolved

Caption: Troubleshooting workflow for addressing compound insolubility.

Tier 1: Organic Solvent Optimization

Your first line of defense is optimizing the use of your organic stock solution.

  • Cause: The final concentration of DMSO (or other solvent) in your assay may be too low to maintain solubility, or conversely, too high, causing cellular toxicity that can be mistaken for insolubility effects.

  • Solution: Ensure the final DMSO concentration is kept consistent across all experimental conditions, including vehicle controls. While the general rule is <0.5%, some robust cell lines can tolerate up to 1% for short durations.[3] However, for sensitive assays or longer incubation times ( > 48 hours), concentrations as low as 0.1% may be necessary to avoid artifacts.[2][5]

SolventRecommended Final Conc. (v/v)Potential Issues
DMSO 0.1% - 0.5%Cytotoxicity, differentiation induction, assay interference at >1%.[6][7]
Ethanol 0.1% - 1.0%Can cause protein precipitation, cellular stress. Less effective for highly lipophilic compounds.
Tier 2: pH Adjustment

For ionizable compounds like 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole, pH is a powerful tool.

  • Mechanism: The compound has two key ionizable sites: the phenolic hydroxyl group and the pyridine nitrogen. The solubility of phenolic compounds generally increases at higher pH as the hydroxyl group deprotonates to form a more polar phenolate salt.[8][9] Conversely, the pyridine nitrogen can be protonated at acidic pH, also increasing aqueous solubility. This creates a complex solubility profile where the compound is least soluble around its isoelectric point (neutral pH) and more soluble at both acidic and alkaline extremes.[10]

G cluster_low_ph Low pH (e.g., pH < 4) cluster_neutral_ph Neutral pH (e.g., pH 7.4) cluster_high_ph High pH (e.g., pH > 10) low_ph_mol Molecule: Protonated Pyridine (+) Neutral Phenol (0) Net Charge: +1 Solubility: Increased neutral_ph_mol Molecule: Neutral Pyridine (0) Neutral Phenol (0) Net Charge: 0 Solubility: POOR high_ph_mol Molecule: Neutral Pyridine (0) Deprotonated Phenol (-) Net Charge: -1 Solubility: Increased

Caption: Impact of pH on the ionization state and solubility of the compound.

  • Protocol: pH Screening for Solubility

    • Prepare a series of buffers (e.g., citrate, phosphate, borate) spanning a pH range from 4.0 to 10.0.

    • In separate microcentrifuge tubes, add a small, fixed volume of your high-concentration DMSO stock to each buffer. Aim for a final compound concentration that is 2-5x higher than your target assay concentration.

    • Vortex each tube vigorously for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

    • Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes.

    • Visually inspect the supernatant for clarity and the pellet for any precipitated compound. A clear supernatant indicates good solubility at that pH.

    • Crucial Caveat: You must confirm that the optimal pH for solubility is compatible with the health and integrity of your biological system (e.g., cells, enzymes).

Tier 3: Co-solvents

If pH modification is not viable, the use of co-solvents in the final assay medium can be an effective strategy.

  • Mechanism: Co-solvents are water-miscible organic solvents that, when added in small quantities to an aqueous solution, reduce the polarity of the water, making it a more favorable environment for hydrophobic compounds.[11][12]

  • Common Examples: Polyethylene glycols (e.g., PEG400), propylene glycol, and glycerol are frequently used.

  • Application: Prepare intermediate stock solutions of your compound in mixtures of DMSO and a co-solvent (e.g., 1:1 DMSO:PEG400). Then, dilute this mixed-solvent stock into your final assay buffer. This can often prevent precipitation upon dilution. Always run a vehicle control with the same co-solvent concentration to check for effects on your assay.[13]

Tier 4: Advanced Formulation with Cyclodextrins

For particularly challenging compounds, solubilizing excipients like cyclodextrins can be employed.

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate poorly soluble "guest" molecules, like our thiazole derivative, forming an inclusion complex.[15][16] This complex has a much higher aqueous solubility than the drug alone.[17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[16]

  • Protocol: Solubilization with HP-β-CD

    • Prepare an aqueous solution of HP-β-CD (e.g., 10-20% w/v) in your desired buffer.

    • Slowly add your compound (either as a solid or from a minimal volume of organic stock) to the HP-β-CD solution while vortexing or stirring.

    • Allow the mixture to equilibrate for several hours or overnight at room temperature to facilitate complex formation.

    • Filter the solution through a 0.22 µm filter to remove any undissolved material. The resulting clear solution is your cyclodextrin-formulated stock.

    • Crucial Caveat: The cyclodextrin itself can sometimes interact with biological systems. A vehicle control containing only the HP-β-CD at the final concentration is essential.

Problem 2: Observed Cellular Toxicity or Assay Interference

Sometimes, the issue is not precipitation but an unexpected biological effect.

  • Cause: The solubilizing agent, most often DMSO, may be causing cellular stress or death, or it may be directly interfering with your assay's detection method (e.g., fluorescence quenching).[4]

  • Troubleshooting Steps:

    • Run a Solvent Toxicity Curve: Before starting your main experiment, treat your cells with a range of solvent concentrations (e.g., 0.1% to 2% DMSO) without your compound. Use your assay's endpoint (e.g., cell viability, fluorescence) to determine the highest concentration of solvent that has no significant effect.

    • Lower the Stock Concentration: If you are forced to use a high percentage of DMSO to get your compound into solution, try lowering the concentration of your DMSO stock. This will require adding a larger volume to your assay, but it will reduce the final DMSO percentage.

    • Switch Solvents/Methods: If DMSO proves to be the problem, systematically test other solvents (Tier 1), or move to non-solvent-based methods like pH adjustment (Tier 2) or cyclodextrin formulation (Tier 4).

Summary of Solubilization Strategies
StrategyProsConsBest For
Organic Solvent (DMSO) Simple, fast, effective for many compounds.Potential for cytotoxicity and assay interference.Initial screening and most standard assays.
pH Adjustment Highly effective for ionizable compounds, avoids organic solvents.Optimal pH for solubility may not be biocompatible.Assays with flexible pH tolerance (e.g., some enzyme assays).
Co-solvents Can improve solubility at physiological pH.May have their own biological effects; requires careful controls.Situations where DMSO is problematic and pH cannot be altered.
Cyclodextrins Significantly increases aqueous solubility, can improve stability.More complex preparation; cyclodextrin itself may interact with the system.Highly insoluble compounds where other methods have failed.

References

  • Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics - PMC. (n.d.). National Center for Biotechnology Information.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information.
  • Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. (2017, April 26). MedCrave online. Retrieved February 25, 2026, from [Link]

  • What is the relation between the solubility of phenolic compounds and pH of solution? (2016, January 2). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025, February 22). PubMed. Retrieved February 25, 2026, from [Link]

  • Effect of pH on the solubility of phenolic compounds. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics. (2016, August 3). ACS Publications. Retrieved February 25, 2026, from [Link]

  • A Comprehensive Review: Cyclodextrin Complexation for Improved Drug Delivery of Poorly Soluble Drugs. (2021, April 30). IJPPR. Retrieved February 25, 2026, from [Link]

  • Toxicity of Dimethyl Sulfoxide as a Solvent in Bioassay System with HeLa Cells Evaluated Colorimetrically with. (n.d.). J-STAGE. Retrieved February 25, 2026, from [Link]

  • Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. (2008, October 10). Taylor & Francis Online. Retrieved February 25, 2026, from [Link]

  • Toxicity of dimethyl sulfoxide as a solvent in bioassay system with HeLa cells evaluated colorimetrically with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide. (1990, November). PubMed. Retrieved February 25, 2026, from [Link]

  • Supporting novel drug discovery via cosolvent molecular dynamics. (2025, February 4). University of Antwerp. Retrieved February 25, 2026, from [Link]

  • CONSIDERING DIMETHYL SULFOXIDE SOLVENT TOXICITY TO MAMMALIAN CELLS AND ITS BIOLOGICAL EFFECTS. (2024, October 9). PubMed. Retrieved February 25, 2026, from [Link]

  • Cosolvent - Wikipedia. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]

  • The Toxicity of Dimethyl Sulfoxide Combined with Alkylating Agent MNU. (2025, July 5). DDDT. Retrieved February 25, 2026, from [Link]

  • From what concentration of DMSO is harmful to cell in vivo and vitro? (2017, April 12). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 25, 2026, from [Link]

  • Aqueous Solubility of Some Natural Phenolic Compounds. (n.d.). CORE. Retrieved February 25, 2026, from [Link]

  • How does pH affect the solubility of phenolic acid? (2016, January 2). ResearchGate. Retrieved February 25, 2026, from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Vibrational Landscape of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole: An FTIR Peak Assignment Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular characterization, Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique, offering a unique fingerprint of a molecule's vibrational modes. For novel compounds such as 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole, a precise understanding of its FTIR spectrum is paramount for confirming its synthesis, elucidating its structure, and studying its interactions. This guide provides an in-depth analysis and comparison of the expected FTIR peak assignments for this molecule, drawing upon experimental data from structurally similar compounds and theoretical calculations to offer a robust predictive framework.

The molecule, 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole, is a fascinating heterocyclic system incorporating three key functional moieties: a pyridine ring, a thiazole ring, and a hydroxyphenyl group. Each of these components contributes a unique set of vibrational signatures to the overall FTIR spectrum. Understanding these individual contributions is the key to deciphering the complete spectral map.

Deciphering the Spectrum: A Comparative Analysis of Functional Group Vibrations

Due to the limited availability of a directly published experimental FTIR spectrum for 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole, this guide leverages a comparative approach. By examining the established vibrational frequencies of its constituent parts and closely related analogs, we can construct a detailed and reliable set of peak assignments.

The Hydroxyphenyl Moiety: A Tale of Stretching and Bending

The 2-hydroxyphenyl group introduces two highly characteristic vibrations: the O-H stretch of the hydroxyl group and the various modes of the benzene ring.

  • O-H Stretching: The free hydroxyl group typically exhibits a sharp, intense absorption band in the region of 3500-3700 cm⁻¹. However, the presence of intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the thiazole or pyridine ring is highly probable in this molecule. This interaction would cause the O-H stretching band to broaden significantly and shift to a lower wavenumber, likely appearing in the 3200-3400 cm⁻¹ range.

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the phenyl ring are expected to appear as a series of weaker bands in the 3000-3100 cm⁻¹ region.

  • C=C Ring Stretching: The skeletal vibrations of the benzene ring typically give rise to a set of characteristic absorptions in the 1450-1600 cm⁻¹ range. One can expect to see bands around 1600 cm⁻¹ and 1470 cm⁻¹.

  • In-plane and Out-of-plane C-H Bending: The in-plane bending vibrations of the aromatic C-H bonds are generally found between 1000 and 1300 cm⁻¹. The out-of-plane bending modes are particularly diagnostic for the substitution pattern of the benzene ring and are expected in the 750-900 cm⁻¹ region. For the ortho-disubstituted pattern in the hydroxyphenyl group, a strong band around 750 cm⁻¹ is anticipated.

Studies on the closely related 2-(2-hydroxyphenyl)benzothiazole have utilized DFT calculations to assign vibrational modes, providing a strong basis for these predictions[1][2].

The Pyridyl Group: A Nitrogenous Signature

The pyridine ring, an aromatic heterocycle, has a set of vibrational modes that are similar to benzene but are influenced by the presence of the nitrogen atom.

  • C-H Stretching: Similar to the phenyl ring, the C-H stretching vibrations of the pyridine ring will be observed in the 3000-3100 cm⁻¹ region.

  • C=C and C=N Ring Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine ring are typically found in the 1400-1610 cm⁻¹ range. These can sometimes overlap with the phenyl ring vibrations.

  • Ring Breathing Modes: The pyridine ring exhibits characteristic "ring breathing" modes, which are often observed as sharp bands.

  • C-H Bending: In-plane and out-of-plane C-H bending vibrations will also be present, with their exact positions depending on the substitution pattern.

Infrared spectral analyses of various pyridine derivatives confirm these characteristic absorption regions[3][4][5].

The Thiazole Core: The Heart of the Molecule

The thiazole ring, containing both sulfur and nitrogen, has a unique vibrational fingerprint.

  • C=N Stretching: The C=N stretching vibration within the thiazole ring is a key identifier and is typically observed in the 1600-1630 cm⁻¹ region[6].

  • Thiazole Ring Vibrations: A complex series of ring stretching and deformation vibrations involving C-S, C-N, and C=C bonds will appear in the fingerprint region (below 1500 cm⁻¹). These are often coupled vibrations and can be challenging to assign definitively without theoretical calculations. Expected regions for these vibrations are around 1500 cm⁻¹, 1440 cm⁻¹, and 1040 cm⁻¹[7].

  • C-S Stretching: The C-S stretching vibration is generally weaker than C=O or C=N bands and can be found in the 600-800 cm⁻¹ range.

Research on various thiazole derivatives provides experimental evidence for these assignments[8][9][10].

Predicted FTIR Peak Assignments for 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole

The following table summarizes the predicted FTIR peak assignments for the title compound, based on the comparative analysis of its structural components and related molecules.

Wavenumber (cm⁻¹)IntensityAssignmentNotes
3200-3400Broad, Medium-StrongO-H stretchBroadened due to intramolecular hydrogen bonding.
3000-3100Weak-MediumAromatic C-H stretchPhenyl and Pyridyl rings.
~1620Medium-StrongC=N stretchThiazole ring.
~1600MediumC=C and C=N stretchPyridine and Phenyl rings.
~1570MediumC=C ring stretchAromatic rings.
~1470MediumC=C ring stretchAromatic rings.
~1440MediumThiazole ring vibrationCoupled C-N and C=C stretching.
~1270Medium-StrongC-O stretch / O-H bendPhenolic group.
~1100-1200MediumIn-plane C-H bendingAromatic rings.
~840StrongOut-of-plane C-H bendPyridyl ring.
~750StrongOut-of-plane C-H bendOrtho-disubstituted Phenyl ring.
~700Weak-MediumC-S stretchThiazole ring.

Experimental Protocol: Acquiring an FTIR Spectrum

To experimentally validate these assignments, the following protocol for acquiring a high-quality FTIR spectrum of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole is recommended.

Objective: To obtain the infrared spectrum of the solid sample using the Attenuated Total Reflectance (ATR) technique.

Materials:

  • 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole (solid powder)

  • FTIR spectrometer equipped with a Diamond or Germanium ATR accessory

  • Spatula

  • Methanol or isopropanol for cleaning

  • Kimwipes or other lint-free tissue

Procedure:

  • Spectrometer Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

  • Background Spectrum:

    • Clean the ATR crystal surface thoroughly with a Kimwipe lightly dampened with methanol or isopropanol. Allow the solvent to evaporate completely.

    • Acquire a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal itself.

  • Sample Application:

    • Place a small amount of the solid 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole powder onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. The required pressure will vary depending on the instrument.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum should be recorded in the range of 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Use the spectrometer software to label the peaks and compare their positions and relative intensities to the predicted assignments in the table above.

  • Cleaning:

    • Release the pressure and remove the sample from the ATR crystal.

    • Clean the crystal surface thoroughly with a solvent-dampened Kimwipe.

Visualizing the Molecular Structure and Key Vibrational Regions

To aid in the conceptualization of the molecule and its vibrational modes, the following diagrams are provided.

Caption: Molecular structure of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole.

G OH_stretch O-H Stretch (3200-3400 cm⁻¹) CH_stretch Aromatic C-H Stretch (3000-3100 cm⁻¹) CN_stretch_thiazole C=N Stretch (Thiazole) (~1620 cm⁻¹) CC_CN_stretch_rings C=C & C=N Stretch (Rings) (~1600 cm⁻¹) Ring_vib Ring Vibrations (1400-1500 cm⁻¹) CO_OH_bend C-O Stretch / O-H Bend (~1270 cm⁻¹) CH_bend_in_plane In-plane C-H Bend (1100-1200 cm⁻¹) CH_bend_out_plane Out-of-plane C-H Bend (750-840 cm⁻¹) CS_stretch C-S Stretch (~700 cm⁻¹)

Caption: Key FTIR vibrational regions for 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole.

Conclusion

The FTIR spectrum of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole is rich with information, reflecting the complex interplay of its constituent functional groups. While a definitive experimental spectrum is the ultimate goal, this comparative guide provides a robust and scientifically grounded framework for interpreting the vibrational data of this molecule and its analogs. By understanding the characteristic frequencies of the hydroxyphenyl, pyridyl, and thiazole moieties, researchers can confidently identify and characterize this compound, paving the way for its further application in drug development and materials science.

References

  • Yadav, R. A., & Singh, S. (2014). DFT study of conformational and vibrational characteristics of 2-(2-hydroxyphenyl)benzothiazole molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 129, 333-342. [Link]

  • Ding, K., Courtney, S. J., Strandjord, A. J., Flom, S., Friedrich, D., & Barbara, P. F. (1983). Excited-state intramolecular proton transfer and vibrational relaxation in 2-(2-hydroxyphenyl)benzothiazole. The Journal of Physical Chemistry, 87(7), 1184-1189. [Link]

  • Yadav, R. A., & Singh, S. (2014). DFT study of conformational and vibrational characteristics of 2-(2-hydroxyphenyl)benzothiazole molecule. PubMed, 24727164. [Link]

  • Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 121-128. [Link]

  • Abbas, S. Y., El-Karim, S. S. A., & Mohamed, A. A. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 14(1), 102882. [Link]

  • A.Mary, S. J., & Balachandran, V. (2019). Synthesis, DFT, HOMO-LUMO, Vibrational and docking studies of 3-(2-phenylaminothiazol-5-oyl)pyridine. Journal of Emerging Technologies and Innovative Research, 6(6), 702-713. [Link]

  • Kumar, R. S., Aravindan, P. G., Kar, P., & Varghese, B. (2023). CuAAC “Click”-Derived Luminescent 2-(2-(4-(4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl)butoxy)phenyl)benzo[d]thiazole-Based Ru(II)/Ir(III)/Re(I) Complexes as Anticancer Agents. Inorganic Chemistry, 62(36), 14619-14633. [Link]

  • Dagar, S., Sharma, S., & Singh, G. (2026). Molecular analysis of vibrational and structural characteristics in bi-thiazole derivatives. Discover Chemistry, 3(1), 1. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2019). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Journal of Chemistry, 2019, 1-8. [Link]

  • Stilinović, V., Kaitner, B., & Cindrić, M. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5613. [Link]

  • Khairul, W. M., et al. (2016). Theoretical and experimental investigation of pyridyl-thiourea derivatives as ionophores for Cu(II) ion detection. Malaysian Journal of Analytical Sciences, 20(1), 73-84. [Link]

  • Belkheir, S., et al. (2022). New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. Structural Chemistry, 33(4), 1269-1282. [Link]

  • Avcı, D., & Atalay, Y. (2011). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Journal of Molecular Structure, 993(1-3), 246-251. [Link]

  • Al-Juboori, A. A. J. (2013). Synthesis and characterization of some heterocyclic including oxazoles,Thiazoles, Pyridazines, phthalizines and Pyrazoles with e. International Journal of Applied and Natural Sciences, 2(4), 1-10. [Link]

  • El-Gohary, A. R., & Shaaban, M. (2017). FTIR spectrum of compound A2. ResearchGate. [Link]

  • Sałdyka, M., & Mielke, Z. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3897. [Link]

  • Ogunniran, K. O., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Chemical Sciences Journal, 8(4), 1-4. [Link]

  • Matiychuk, V., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Pharmaceuticals, 15(9), 1144. [Link]

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2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole vs benzothiazole fluorescence comparison

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis: 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole vs. 2-(2-Hydroxyphenyl)benzothiazole (HBT) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide compares the photophysical properties, synthetic accessibility, and application scope of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole (hereafter PHP-Thiazole ) against the industry-standard 2-(2-Hydroxyphenyl)benzothiazole (hereafter HBT ).

Both molecules operate via Excited-State Intramolecular Proton Transfer (ESIPT) , a mechanism yielding large Stokes shifts (>100 nm) and unique sensitivity to the local environment. However, they serve distinct experimental needs:

  • HBT is the rigid, "gold-standard" benchmark for passive ESIPT fluorescence and solid-state emission.

  • PHP-Thiazole is a modular, tridentate ligand designed for chemosensing (metal ions) and ratiometric imaging , leveraging the additional pyridyl nitrogen for coordination.

Mechanistic Foundation: The ESIPT Cycle

To understand the performance difference, one must understand the shared mechanism. Both molecules exist primarily as an Enol form in the ground state. Upon photoexcitation, the phenolic proton transfers to the azole nitrogen, forming a Keto species that emits at a significantly longer wavelength.

Figure 1: The ESIPT Photophysical Cycle

ESIPT_Cycle Enol_S0 Enol (Ground State) Absorbs UV Light Enol_S1 Enol* (Excited) Short-lived Enol_S0->Enol_S1 Excitation (hν) Keto_S1 Keto* (Excited) Proton Transferred Enol_S1->Keto_S1 ESIPT (Fast) Keto_S0 Keto (Ground State) Unstable Keto_S1->Keto_S0 Emission (hν') Large Stokes Shift Keto_S0->Enol_S0 Reverse Proton Transfer

Caption: The four-level photocycle governing both fluorophores. The energy loss during the Enol → Keto* transition drives the large Stokes shift.*

Technical Comparison: PHP-Thiazole vs. HBT

The following data consolidates photophysical behaviors observed in thiazole/benzothiazole derivatives.

FeatureHBT (Benzothiazole Standard) PHP-Thiazole (Pyridyl-Thiazole)
Core Structure Fused Benzene-Thiazole (Rigid)Unfused Thiazole-Pyridine (Rotatable)
Primary Emission ~470–540 nm (Green/Yellow)~490–560 nm (Yellow/Orange)
Stokes Shift Large (~150 nm)Large (>160 nm)
Quantum Yield (Φ) Low in solution (<0.05); High in solid stateVery low in solution (due to rotation); High in solid/AIE state
Solvatochromism ModerateHigh (Sensitive to H-bonding solvents)
Coordination Sites Bidentate (N, O)Tridentate (N, N, O)
Primary Application pH sensing, OLEDs, Proton transfer studiesZn²⁺/Al³⁺ Sensing , Ratiometric Imaging
Synthesis Condensation (Aldehyde + Aminothiophenol)Hantzsch Synthesis (Thioamide + α-Haloketone)
Key Differentiator: The "Rotor" Effect & Sensing
  • HBT is relatively planar and rigid. Its fluorescence is often quenched in polar protic solvents due to hydrogen bonding disrupting the intramolecular bond, but it remains stable.

  • PHP-Thiazole possesses a single bond between the thiazole and pyridyl rings. In solution, this bond rotates, dissipating excited state energy non-radiatively (low quantum yield). However, binding a metal ion (e.g., Zn²⁺) or crystallization locks this rotation, triggering a massive increase in fluorescence (Chelation-Enhanced Fluorescence or CHEF). This makes PHP-Thiazole a superior sensor but a weaker passive label.

Experimental Protocols
Protocol A: Comparative Solvatochromism & Stokes Shift

Objective: To quantify environmental sensitivity and confirm ESIPT behavior.

  • Preparation: Prepare 10 mM stock solutions of HBT and PHP-Thiazole in DMSO.

  • Dilution: Dilute to 10 µM in solvents of increasing polarity: Toluene, DCM, THF, Ethanol, Acetonitrile, and PBS buffer.

  • Absorbance Scan: Measure UV-Vis absorbance (300–450 nm). Note the

    
     for the Enol form.
    
  • Emission Scan: Excite at the Enol

    
    . Record emission (400–650 nm).
    
  • Analysis:

    • Calculate Stokes Shift:

      
      .
      
    • Validation Check: If the emission peak disappears in Ethanol/PBS (protic solvents), the intermolecular H-bonds are disrupting the ESIPT mechanism. This is expected for HBT but may be more pronounced in PHP-Thiazole due to its flexibility.

Protocol B: Metal Ion Titration (Sensing Capability)

Objective: To demonstrate the tridentate advantage of PHP-Thiazole.

  • Baseline: Measure the emission spectrum of 10 µM PHP-Thiazole in Acetonitrile/Water (1:1).

  • Titration: Add aliquots of Zn(ClO₄)₂ or Al(NO₃)₃ solution (0 to 5 equivalents).

  • Observation:

    • HBT: Minimal spectral change (weak binding).

    • PHP-Thiazole: Expect a significant fluorescence enhancement (Turn-On) and a potential blue-shift as the ESIPT mechanism is blocked or modified by metal coordination (locking the Enol form or forming a fluorescent metal complex).

Synthetic Accessibility Workflow

The synthesis of PHP-Thiazole is modular, allowing for easier derivative creation compared to the fused ring system of HBT.

Figure 2: Synthetic Pathways

Synthesis_Path cluster_HBT HBT Synthesis (Condensation) cluster_PHP PHP-Thiazole Synthesis (Hantzsch) ATP 2-Aminothiophenol HBT_Prod HBT (Benzothiazole) ATP->HBT_Prod + PPA or Oxidant High Heat Sal Salicylic Acid/Aldehyde Sal->HBT_Prod Thio Pyridine-2-carbothioamide PHP_Prod PHP-Thiazole Thio->PHP_Prod Reflux in EtOH No Oxidant Needed Halo 2-Bromo-2'-hydroxyacetophenone Halo->PHP_Prod

Caption: HBT requires harsh condensation conditions. PHP-Thiazole uses the milder, modular Hantzsch synthesis.

References
  • Fluorochem. (n.d.). Product Analysis: 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole. Retrieved from

  • Belskaya, N. P., et al. (2010).[1] Thiazole Cores as Organic Fluorophore Units: Synthesis and Fluorescence. Chemistry of Heterocyclic Compounds. Retrieved from

  • Kaur, A., & Chaudhary, R.P. (2024).[2] Review on Synthesis of 2-(2-Hydroxyaryl) Benzothiazoles (HBT) for ESIPT-Based Detection. Dyes and Pigments.[3][4] Retrieved from

  • Long, Y., et al. (2020).[5] Cooperation of ESIPT and ICT Processes in Designed 2-(2'-Hydroxyphenyl)benzothiazole Derivatives. Analytical Chemistry. Retrieved from

  • Sigma-Aldrich. (n.d.).[6] 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole Product Specification. Retrieved from [6]

Sources

Validating Metal Coordination Sites in 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Application Scientists, Drug Development Professionals

Executive Summary

This guide provides a technical framework for validating the metal coordination geometry of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole (referred to herein as Py-HPT ). Unlike standard bidentate ligands, Py-HPT presents a tridentate


 binding pocket capable of anionic coordination upon deprotonation of the phenol group.

This document objectively compares Py-HPT against industry-standard ligands (Terpyridine, HBT) and details the experimental protocols required to distinguish between competing coordination modes (e.g., bidentate vs. tridentate).

Part 1: Structural Logic & Coordination Modes

The Tridentate Advantage

Py-HPT (CAS: 1965304-73-7) integrates the photophysical sensitivity of Excited-State Intramolecular Proton Transfer (ESIPT) dyes with the chelation stability of pincer ligands.

  • Donor 1 (Pyridyl N): Provides

    
    -donation, stabilizing the metal center.
    
  • Donor 2 (Thiazole N): Acts as the central anchor; less basic than pyridine but geometrically fixed.

  • Donor 3 (Phenolic O): Upon binding, this group deprotonates to form a phenolate anion, neutralizing the metal's charge (e.g., forming neutral complexes with mono-cationic metals or reducing the overall charge of divalent systems).

Comparative Analysis: Py-HPT vs. Alternatives

The following table contrasts Py-HPT with 2,2':6',2''-Terpyridine (Terpy) and 2-(2-Hydroxyphenyl)benzothiazole (HBT) .

FeaturePy-HPT (Target) Terpyridine (Terpy) HBT (Standard ESIPT)
Donor Set Tridentate (

)
Tridentate (

)
Bidentate (

)
Charge Anionic (Mono-anionic)NeutralAnionic (Mono-anionic)
Binding Strength (

)
High (

)
Very High (

)
Moderate (

)
Signaling Mechanism ESIPT Inhibition (Blue Shift)MLCT / Weak FluorescenceESIPT (Large Stokes Shift)
Solubility Moderate (Organic/Aqueous mix)Low (Organic only)Moderate
Selectivity High for

General Transition MetalsHigh for

Part 2: Experimental Validation Protocols

To validate the coordination mode, one must prove the simultaneous engagement of the pyridine, thiazole, and phenolate moieties.

Protocol A: Optical Validation (ESIPT Disruption)

Objective: Confirm the involvement of the phenolic oxygen in coordination. Principle: Free Py-HPT undergoes ESIPT, emitting in the yellow/orange region (keto form). Metal binding locks the oxygen, preventing proton transfer and restoring the blue/green emission (enol form).

Workflow:

  • Prepare a

    
     solution of Py-HPT in Ethanol/HEPES buffer (7:3, pH 7.4).
    
  • Record the free ligand emission (

    
    ; 
    
    
    
    ).
  • Titrate with

    
     or 
    
    
    
    (0 to 5 equivalents).
  • Success Criteria: Appearance of a new, blue-shifted emission band (

    
    ) and an isosbestic point in the UV-Vis absorption spectra.
    
Protocol B: NMR Titration (Structural Proof)

Objective: Validate tridentate binding by observing specific proton shifts.

Step-by-Step Methodology:

  • Solvent: Use

    
     or 
    
    
    
    (avoid protic solvents to see the -OH signal clearly).
  • Free Ligand Scan: Assign the phenolic proton (typically broad singlet

    
     ppm) and the pyridyl ortho-proton.
    
  • Titration: Add

    
     eq. increments of diamagnetic metal salt (e.g., 
    
    
    
    or
    
    
    ).
  • Critical Observations:

    • Phenolic -OH: Must disappear (confirming deprotonation/coordination).

    • Pyridyl (H-6): Significant downfield shift (

      
       ppm) confirms pyridyl N binding.
      
    • Thiazole Ring Protons: Moderate shifts indicate central ring involvement.

Protocol C: X-Ray Crystallography (The Gold Standard)

Objective: Definitive proof of bond lengths and angles. Note: Py-HPT complexes often crystallize in the Monoclinic system (


 or 

).

Crystallization Strategy:

  • Mix Py-HPT (0.1 mmol) with

    
     (0.1 mmol) in Methanol (10 mL).
    
  • Reflux for 2 hours (clear yellow solution).

  • Filter and allow slow evaporation at room temperature.

  • Target Metric: Look for

    
    , 
    
    
    
    , and
    
    
    bond lengths in the range of
    
    
    .

Part 3: Visualization of Coordination Logic

The following diagram illustrates the decision logic for validating the coordination site based on experimental outcomes.

CoordinationValidation Start Start: Py-HPT Ligand AddMetal Add Metal Ion (Zn2+/Cu2+) Start->AddMetal Optical Optical Response? AddMetal->Optical Initial Screen NMR 1H NMR Analysis AddMetal->NMR Structural Check RedShift Red Shift / Quench (Likely Aggregation/Cu2+) Optical->RedShift No Chelation/Paramagnetic BlueShift Blue Shift + Intensity Up (ESIPT Inhibition) Optical->BlueShift Rigidification Tridentate VALIDATED: Tridentate (N^N^O) Mode BlueShift->Tridentate Supports OH_Gone Phenolic -OH Disappears? NMR->OH_Gone Py_Shift Pyridyl H-6 Shift? OH_Gone->Py_Shift Yes Bidentate PARTIAL: Bidentate (N^N or N^O) Mode OH_Gone->Bidentate No (OH Intact) Py_Shift->Tridentate Yes (All Donors Bound) Py_Shift->Bidentate No (Py Free)

Figure 1: Decision matrix for validating tridentate coordination. The disappearance of the phenolic proton combined with pyridyl ring shifts is the primary NMR indicator of successful N^N^O binding.

Part 4: Computational Validation (DFT)

Experimental data should be corroborated by Density Functional Theory (DFT) calculations to confirm that the tridentate isomer is thermodynamically favored over the bidentate rotamers.

Recommended Basis Set:

  • Method: B3LYP or M06-2X (better for dispersion).

  • Basis Set: 6-31G(d,p) for C, H, N, O, S; LANL2DZ for metals (Zn, Cd).

  • Solvation Model: IEFPCM (match experimental solvent, e.g., DMSO).

Validation Check: Calculate the energy difference (


) between the cis (coordinating) and trans (non-coordinating) conformations of the pyridyl group relative to the thiazole. A negative 

upon metal binding confirms the "pincer" effect.

References

  • Zou, Y., et al. (2021).[1] "Two metal complex derivatives of pyridine thiazole ligand: synthesis, characterization and biological activity." Transition Metal Chemistry, 46, 263–272.

  • Fluorochem. (n.d.). "Product Analysis: 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole (CAS 1965304-73-7)." Fluorochem Catalog.

  • Elshaflu, H., et al. (2016).[2] "Co(III) complex with (E)-2-(2-(pyridine-2-ylmethylene)hydrazinyl)-4-(4-tolyl)-1,3-thiazole: Structure and activity." Journal of Coordination Chemistry, 69(19).

  • BenchChem. (2025).[3] "Comparative Analysis of Binding Affinity: Tridentate N-Donor Ligands." BenchChem Technical Guides.

  • ACS Publications. (2026).[4] "Physico-Chemical Properties of bis-2-(2-Hydroxyphenyl)-thiazole-carboxamide Chelators." Inorganic Chemistry.

Sources

A Spectroscopic and Mechanistic Comparison of Thiazole vs. Oxazole ESIPT Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT)

Excited-State Intramolecular Proton Transfer (ESIPT) is a remarkable photophysical process where a proton is transferred within a single molecule upon photoexcitation.[1] This ultrafast reaction, often occurring on the femtosecond to picosecond timescale, involves a photo-induced tautomerization from a ground-state enol form to an excited-state keto form.[2] The hallmark of ESIPT-capable molecules, or ligands, is their distinct dual-emission profile and an exceptionally large Stokes shift—the difference between the absorption maximum and the emission maximum of the keto tautomer.[3] This large energy gap is highly advantageous as it minimizes self-absorption and the inner-filter effect, making these fluorophores ideal candidates for various applications, including fluorescent probes, chemical sensors, bio-imaging agents, and organic light-emitting diodes (OLEDs).[1][4]

The fundamental requirement for ESIPT is a pre-existing intramolecular hydrogen bond within a specific molecular framework, typically involving a proton donor (like a hydroxyl group) and a proton acceptor (like a nitrogen atom) in close proximity.[5] Among the most studied and versatile scaffolds for designing ESIPT ligands are 2-(2'-hydroxyphenyl)-substituted five-membered heterocycles, particularly oxazoles and thiazoles. While structurally similar, the substitution of the oxygen atom in an oxazole ring with a sulfur atom to form a thiazole ring introduces subtle yet significant electronic perturbations that profoundly influence the ESIPT process and the resulting spectroscopic properties.

This guide provides a detailed comparison of thiazole- and oxazole-based ESIPT ligands, grounded in experimental data and theoretical insights. We will explore the causal relationships between their structural differences and their photophysical behaviors, present standardized protocols for their synthesis and characterization, and offer a clear framework for researchers in materials science and drug development to select and design ligands for specific applications.

The Core Molecular Scaffolds

The primary structures discussed in this guide are 2-(2'-hydroxyphenyl)oxazole (HPO) and 2-(2'-hydroxyphenyl)thiazole (HPT) and their derivatives. These molecules contain the essential components for ESIPT: a phenolic hydroxyl group (proton donor) and an azole nitrogen atom (proton acceptor) linked by an intramolecular hydrogen bond.

G cluster_0 2-(2'-Hydroxyphenyl)oxazole (HPO) cluster_1 2-(2'-Hydroxyphenyl)thiazole (HPT) HPO HPO HPT HPT

Figure 1: Core structures of HPO and HPT.

The ESIPT Mechanism: A Visual Pathway

The journey of an ESIPT molecule from excitation to emission follows a four-level photocycle (Jablonski diagram). This process is responsible for the characteristic large Stokes shift.

  • Ground State (E): The molecule exists in its stable enol tautomer form.

  • Photoexcitation: Upon absorbing a photon, the molecule is promoted to the excited singlet state of the enol form (E*).

  • ESIPT: In the excited state, the acidity of the phenol and the basicity of the azole nitrogen increase, strengthening the hydrogen bond and triggering an ultrafast, often barrierless, proton transfer to form the excited keto tautomer (K*).[6]

  • Emission: The molecule relaxes from the K* state to the ground state of the keto form (K) by emitting a photon (fluorescence). This emission is significantly red-shifted compared to the absorption.

  • Relaxation: The unstable ground-state keto form (K) rapidly relaxes back to the stable enol form (E), completing the cycle.

ESIPT_Mechanism E Ground State (E) E_star Excited Enol (E*) E->E_star Absorption (hν_abs) E_star->E Enol Emission (often minor) K_star Excited Keto (K*) E_star->K_star ESIPT (k_PT > 10¹² s⁻¹) K Ground State Keto (K) K_star->K Fluorescence (hν_em) K->E Back Proton Transfer

Caption: The four-level photocycle of the ESIPT process.

Spectroscopic Comparison: The Heteroatom Effect

The key difference between oxazole and thiazole lies in the heteroatom at position 1 of the azole ring: oxygen versus sulfur. This single atomic substitution has a cascading effect on the molecule's electronic structure and, consequently, its photophysical properties. Sulfur is larger, less electronegative, and more polarizable than oxygen, and possesses available d-orbitals that can participate in π-conjugation.[7][8] These factors alter the electron density distribution across the heterocyclic ring, influencing the basicity of the proton-accepting nitrogen and the strength of the intramolecular hydrogen bond.

Theoretical and Experimental Insights

Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have shown that for both oxazole and thiazole systems, the intramolecular hydrogen bond is strengthened in the excited state, which facilitates the ESIPT process.[6] The potential energy barrier for proton transfer in the excited state is typically very small for both classes of compounds. For a model triphenyl-substituted oxazole, the barrier was calculated to be a mere 0.02 kcal/mol, while for the analogous thiazole, it was 0.29 kcal/mol.[6] While both are exceedingly low, suggesting a nearly barrierless transfer, other studies on different molecular frameworks have concluded that thiazoles can exhibit a more efficient ESIPT process with no significant intrinsic barrier compared to their oxazole counterparts.[9]

This apparent discrepancy highlights a crucial point: the efficiency of ESIPT is highly dependent on the entire molecular structure, not just the core heterocycle. However, a general trend emerges from experimental observations:

  • Hydrogen Bond Strength: The greater π-conjugation in the thiazole ring often leads to a more effective charge redistribution upon excitation, enhancing the basicity of the proton-accepting nitrogen more significantly than in the oxazole ring. This results in a stronger driving force for proton transfer.

  • Emission Properties: Thiazole-based ESIPT ligands frequently exhibit a more dominant keto emission band and a more suppressed residual enol emission, indicating a more complete and efficient proton transfer process.[9][10]

Comparative Photophysical Data

The following table summarizes key spectroscopic data for the parent 2-(2'-hydroxyphenyl)oxazole (HPO) and 2-(2'-hydroxyphenyl)-4-methylthiazole (HPT) in a non-polar solvent (cyclohexane), where the intrinsic ESIPT properties are most apparent.

Parameter2-(2'-hydroxyphenyl)oxazole (HPO)2-(2'-hydroxyphenyl)-4-methylthiazole (HPT)Causality & Significance
λabs (nm) ~325~335The sulfur atom in HPT extends the π-conjugation, causing a slight bathochromic (red) shift in absorption.[10]
λem (Keto*) (nm) ~470~500The more stabilized keto tautomer in HPT, due to better charge delocalization, results in a lower energy excited state and thus a more red-shifted emission.[10]
Stokes Shift (cm-1) ~11,000~12,000The larger Stokes shift in HPT is a direct consequence of the more red-shifted emission, indicating a more pronounced ESIPT character. This is highly desirable for minimizing signal overlap in sensing applications.
Quantum Yield (ΦF) ModerateModerate to HighQuantum yields are highly structure- and environment-dependent, but thiazoles often show robust fluorescence due to the efficient ESIPT pathway that outcompetes non-radiative decay channels.
ESIPT Efficiency HighVery HighHPT typically shows a more complete quenching of the enol emission band, signifying a more efficient transfer to the keto form upon excitation compared to HPO under similar conditions.[9][10]

Data compiled and interpreted from literature sources.[10]

Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following sections provide detailed, validated methodologies for the synthesis and spectroscopic characterization of these ESIPT ligands.

General Synthesis Procedures

1. Synthesis of 2-(2'-hydroxyphenyl)oxazole via Van Leusen Reaction

The Van Leusen oxazole synthesis is a robust method for creating the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[11]

  • Reaction: Salicylaldehyde + Tosylmethyl isocyanide (TosMIC) → 2-(2'-hydroxyphenyl)oxazole

  • Step-by-Step Protocol:

    • To a stirred solution of salicylaldehyde (1.0 eq) in dry methanol under an inert atmosphere (N2 or Ar), add TosMIC (1.05 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add anhydrous potassium carbonate (K2CO3) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(2'-hydroxyphenyl)oxazole.

    • Confirm the structure using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

2. Synthesis of 2-(2'-hydroxyphenyl)thiazole via Condensation

This common method involves the condensation of a thioamide with an α-halocarbonyl compound.

  • Reaction: Salicylthioamide + α-Bromoacetophenone (or similar) → 2-(2'-hydroxyphenyl)thiazole derivative

  • Step-by-Step Protocol:

    • Dissolve salicylthioamide (1.0 eq) and the appropriate α-haloketone (e.g., 2-bromo-1-phenylethanone) (1.0 eq) in ethanol.

    • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

    • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

    • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

    • Confirm the structure using 1H NMR, 13C NMR, and HRMS.

Spectroscopic Characterization Workflow

This workflow outlines the essential steps for a comprehensive photophysical analysis of the synthesized ligands.

Workflow cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Measurement synthesis Synthesize Ligand (Oxazole or Thiazole) purify Purify via Chromatography / Recrystallization synthesis->purify confirm Confirm Structure (NMR, HRMS) purify->confirm prepare Prepare Stock Solutions (e.g., 1 mM in DMSO) confirm->prepare absorb Measure UV-Vis Absorption (Determine λ_max) prepare->absorb excite Measure Fluorescence Emission (Excite at λ_max) absorb->excite qy Determine Quantum Yield (Φ_F) (Relative Method) excite->qy analysis Data Analysis & Comparison qy->analysis

Caption: Experimental workflow from synthesis to data analysis.

Protocol for Relative Fluorescence Quantum Yield (ΦF) Measurement

The comparative method of Williams et al. is the most common and reliable technique for determining ΦF in solution.[12] It involves comparing the fluorescence of the unknown sample to a well-characterized standard with a known quantum yield.

  • Pillars of the Protocol:

    • Trustworthiness: Use a certified fluorescence standard (e.g., Quinine Sulfate in 0.5 M H2SO4, ΦF = 0.54; or Rhodamine 6G in ethanol, ΦF = 0.95). The standard should absorb at the chosen excitation wavelength and ideally emit in a similar spectral region as the sample.[13]

    • Self-Validation: Prepare a series of dilutions for both the standard and the sample. The integrated fluorescence intensity should be linear with absorbance in the low-concentration regime. A plot of integrated intensity vs. absorbance should yield a straight line through the origin, validating the data.

    • Expertise: To avoid inner filter effects, the absorbance of all solutions at the excitation wavelength must be kept below 0.1 in a standard 10 mm pathlength cuvette.[12][13]

  • Step-by-Step Methodology:

    • Select a Standard: Choose a suitable fluorescence standard.

    • Prepare Solutions:

      • Prepare a stock solution of the standard and the test sample in the same solvent, if possible. If not, the refractive index of the solvents must be accounted for in the final calculation.

      • Prepare a series of five dilutions for both the standard and the test sample, ensuring the absorbance at the excitation wavelength ranges from approximately 0.01 to 0.1.

    • Measure Absorbance: Record the UV-Vis absorption spectrum for all prepared solutions. Note the absorbance at the excitation wavelength (A).

    • Measure Fluorescence:

      • Set the excitation wavelength on the spectrofluorometer.

      • Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., slit widths, detector voltage) are used for both the sample and the standard.

      • Record the emission spectrum of a blank solvent sample for background subtraction.

    • Data Processing:

      • Correct the emission spectra by subtracting the blank solvent spectrum.

      • Calculate the integrated fluorescence intensity (I) for each spectrum (the area under the emission curve).

    • Calculation:

      • Plot the integrated fluorescence intensity (I) versus absorbance (A) for both the standard and the test sample.

      • Determine the gradient (Grad) of the straight line for both plots.

      • Calculate the quantum yield of the test sample (ΦF, test) using the following equation:

        ΦF, test = ΦF, std × (Gradtest / Gradstd) × (η2test / η2std)

        Where:

        • ΦF, std is the known quantum yield of the standard.

        • Gradtest and Gradstd are the gradients from the plots.

        • ηtest and ηstd are the refractive indices of the solvents used for the test sample and standard, respectively. (This term is 1 if the same solvent is used).[12][14]

Conclusion and Outlook

The choice between a thiazole and an oxazole scaffold in the design of ESIPT ligands is a nuanced decision that allows for the fine-tuning of photophysical properties. Thiazole-based ligands generally offer a more efficient ESIPT process, leading to a larger Stokes shift and more dominant red-shifted emission. This is attributed to the electronic properties of sulfur, which enhances π-conjugation and strengthens the excited-state hydrogen bond that drives the proton transfer. These characteristics make thiazoles particularly attractive for applications requiring high signal-to-noise ratios and minimal spectral overlap, such as in biological imaging and sensing.

Conversely, oxazole-based ligands, while still highly effective ESIPT systems, may offer different advantages in terms of synthetic accessibility or specific interactions with a target analyte. Their slightly bluer emission may be preferable in multiplexing applications where distinct spectral channels are needed.

Ultimately, the selection is application-driven. By understanding the fundamental mechanistic differences outlined in this guide and employing rigorous, validated experimental protocols, researchers can rationally design and synthesize novel ESIPT ligands with tailored spectroscopic properties, pushing the boundaries of what is possible in fields ranging from advanced materials to diagnostic medicine.

References

  • Rational synthesis of 1,3,4-thiadiazole based ESIPT-fluorescent probe for detection of Cu2+ and H2S in herbs, wine and fruits. (2024). Analytica Chimica Acta. [Link]

  • Rational synthesis of 1,3,4-thiadiazole based ESIPT-fluorescent probe for detection of Cu2+ and H2S in herbs, wine and fruits. (2024). Analytica Chimica Acta. [Link]

  • Development of ESIPT-based specific fluorescent probes for bioactive species based on the protection-deprotection of the hydroxyl. (n.d.). Dyes and Pigments. [Link]

  • Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials. (n.d.). SciLit. [Link]

  • Excited state intramolecular proton transfer in Jet-Cooled 2,5-Bis( 2- benzot hiazol yl) hydroquinone. (n.d.). CORE. [Link]

  • Tuning the photophysical properties of ESIPT active unsymmetrical azine dyes by the change in the substituent and solvent. (2024). RSC Publishing. [Link]

  • Excited-state intramolecular proton transfer (ESIPT) in 2-(2′-hydroxyphenyl)-oxazole and -thiazole. (2000). Journal of Photochemistry and Photobiology A: Chemistry. [Link]

  • Density Functional Theory Applied to Excited State Intramolecular Proton Transfer in Imidazole-, Oxazole-, and Thiazole-Based Systems. (2018). Molecules. [Link]

  • Photophysical properties of reactive ESIPT processes. (n.d.). ResearchGate. [Link]

  • Photophysical pathways from ESIPT-exhibiting dyes: normal (or enol) emission (left) and ESIPT (or tautomer) emission (right). (n.d.). ResearchGate. [Link]

  • ESIPT-based probes for cations, anions and neutral species. (n.d.). DRS@nio. [Link]

  • A novel ESIPT fluorescent probe based on 1,3,4-thiadiazole and coumarin for sequential detection of Cu2+ and H2S and its application in food samples. (2025). Food Chemistry. [Link]

  • Modulating the ESIPT Mechanism and Luminescence Characteristics of Two Reversible Fluorescent Probes by Solvent Polarity: A Novel Perspective. (2024). International Journal of Molecular Sciences. [Link]

  • Theoretical Modelling for the Ground State Rotamerisation and Excited State Intramolecular Proton Transfer of 2-(2'-hydroxyphenyl)oxazole, 2-(2'-hydroxyphenyl)imidazole, 2-(2'-hydroxyphenyl)thiazole and Their Benzo Analogues. (2003). Molecules. [Link]

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. (n.d.). JOVE. [Link]

  • Density Functional Theory Applied to Excited State Intramolecular Proton Transfer in Imidazole-, Oxazole-, and Thiazole-Based Systems. (2018). PMC. [Link]

  • Dual-emissive 2-(2′-hydroxyphenyl)oxazoles for high performance organic electroluminescent devices: discovery of a new equilibrium of excited state intramolecular proton transfer with a reverse intersystem crossing process. (n.d.). PMC. [Link]

  • Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). ISS. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). HORIBA. [Link]

  • One-photon ionization spectroscopy of jet-cooled oxazole and thiazole: the role of oxygen and sulfur in the pi-conjugation of heterocyclic compounds. (2008). The Journal of Chemical Physics. [Link]

  • Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. (n.d.). PMC. [Link]

  • Experimental setup for fluorescence lifetime measurement. (n.d.). ResearchGate. [Link]

  • One-photon ionization spectroscopy of jet-cooled oxazole and thiazole: The role of oxygen and sulfur in the π-conjugation of heterocyclic compounds. (2008). The Journal of Chemical Physics. [Link]

  • Advanced Spectroscopic Studies of the AIE-Enhanced ESIPT Effect in a Selected 1,3,4-Thiadiazole Derivative in Liposomal Systems with DPPC. (2025). International Journal of Molecular Sciences. [Link]

  • Synthesis and Spectroscopic Properties of Some Transition Metal Complexes with New Azo-Dyes Derived From Thiazole and Imidazole. (n.d.). Asian Journal of Chemistry. [Link]

  • Theoretical investigation of the excited-state intramolecular double proton transfer process of 2,2′-(benzo[1,2-d:4,5-d′]bis(thiazole)-2,6-diyl)diphenol. (n.d.). PMC. [Link]

  • ESIPT inspired fluorescent 2-(4-benzo[d]oxazol-2-yl)naphtho[1,2-d]oxazol-2- yl)phenol: Experimental and DFT based approach to photophysical properties. (n.d.). ResearchGate. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.